molecular formula C10H22N2 B1353660 N-(3-aminopropyl)-N-cyclohexyl-N-methylamine CAS No. 26735-20-6

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Cat. No.: B1353660
CAS No.: 26735-20-6
M. Wt: 170.3 g/mol
InChI Key: GOODZUIQBJNDNO-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-aminopropyl)-N-cyclohexyl-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)-N-cyclohexyl-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-cyclohexyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOODZUIQBJNDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427959
Record name N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26735-20-6
Record name N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-methylcyclohexanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a synthetic compound with a structure suggestive of potential biological activity. However, as of the current scientific landscape, its specific mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the pharmacological effects of this molecule. By leveraging insights from structurally similar compounds and employing a multi-pronged experimental approach, this document outlines a pathway from hypothesis generation to in-depth mechanistic understanding. The core of this guide is a series of detailed, self-validating experimental protocols designed to rigorously test a central hypothesis: the potential interaction of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine with the polyamine biosynthesis pathway. This document is intended to serve as a roadmap for initiating a thorough investigation into the therapeutic potential of this and other novel chemical entities.

Introduction and Current Landscape

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS Number: 26735-20-6) is a diamine with a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol .[1] Its structure, featuring a cyclohexyl group, a methyl group, and an aminopropyl chain, suggests a potential for interaction with various biological targets. A thorough review of the existing scientific literature reveals a significant knowledge gap regarding the pharmacological properties and mechanism of action of this specific compound.

While direct studies are absent, the structural similarity to other known bioactive molecules provides a logical starting point for investigation. Specifically, the related compound N-(3-Aminopropyl)cyclohexylamine (CAS 3312-60-5) has been identified as a competitive inhibitor of spermine and spermidine synthases.[2][3] These enzymes are critical in the polyamine biosynthesis pathway, a fundamental cellular process involved in cell growth, differentiation, and proliferation. This established activity of a close structural analog forms the basis of our primary hypothesis for the mechanism of action of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

This guide will, therefore, focus on a systematic approach to:

  • Hypothesize a primary mechanism of action based on structural analogy.

  • Outline a comprehensive, multi-tiered experimental plan to test this hypothesis.

  • Provide detailed, actionable protocols for key in silico, in vitro, and cellular assays.

  • Illustrate the experimental logic and workflows through clear diagrams.

A Hypothesis-Driven Approach: Targeting the Polyamine Pathway

Based on the known activity of N-(3-Aminopropyl)cyclohexylamine as an inhibitor of spermine and spermidine synthases[2][3], we hypothesize that the addition of a methyl group to the tertiary amine in N-(3-aminopropyl)-N-cyclohexyl-N-methylamine may modulate its interaction with these or related enzymes in the polyamine pathway. The methyl group could influence the compound's lipophilicity, steric hindrance, and overall binding affinity.

Central Hypothesis: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine acts as a modulator of the polyamine biosynthesis pathway, potentially through the inhibition of key enzymes such as spermine synthase and spermidine synthase.

The following sections will detail the experimental workflows designed to rigorously test this hypothesis.

Experimental Workflows for Mechanistic Elucidation

Tier 1: In Silico and Initial Biochemical Screening

The initial phase focuses on computational modeling to predict binding affinities and preliminary enzymatic assays to gather the first experimental evidence.

3.1.1. Computational Modeling and Docking Studies

  • Objective: To predict the binding affinity and pose of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine to the active sites of human spermine synthase (hSMS) and spermidine synthase (hSRM).

  • Protocol:

    • Obtain the crystal structures of hSMS and hSRM from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine using a chemical structure drawing tool and perform energy minimization.

    • Define the binding pocket based on the co-crystallized native ligands or known active site residues.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Analyze the docking scores and binding poses to predict the strength of the interaction and key binding residues.

    • As a positive control, dock the known inhibitor N-(3-Aminopropyl)cyclohexylamine.

3.1.2. In Vitro Enzymatic Assays

  • Objective: To experimentally determine the inhibitory activity of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine against recombinant hSMS and hSRM.

  • Protocol:

    • Express and purify recombinant hSMS and hSRM.

    • Utilize a commercially available or in-house developed enzymatic assay. A common method involves monitoring the production of the co-product, 5'-methylthioadenosine (MTA), using a coupled enzyme system that leads to a colorimetric or fluorescent readout.

    • Perform initial screening at a single high concentration (e.g., 100 µM) of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

    • If significant inhibition is observed, perform a dose-response study to determine the IC50 value.

    • Conduct enzyme kinetics studies (e.g., by varying the concentration of one substrate while keeping the others constant) in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Workflow for Initial Screening:

A Computational Docking (hSMS, hSRM) B In Vitro Enzymatic Assay (Recombinant hSMS, hSRM) A->B Predicts Binding C Determine IC50 and Mode of Inhibition B->C Inhibition Observed E Refine Hypothesis or Explore Alternative Targets B->E No Inhibition D Proceed to Cell-Based Assays C->D cluster_0 Cellular Environment cluster_1 Outcome A Treat Cells with Compound B Apply Heat Gradient A->B C Separate Soluble/Aggregated Proteins B->C D Western Blot for Target Protein C->D E Analyze Thermal Shift D->E F Target Engagement Confirmed E->F Shift in Melting Curve G No Target Engagement E->G No Shift

Sources

An In-depth Technical Guide to the Chemical Reactivity Profile of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity profile of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine featuring distinct primary and tertiary amine functionalities. While specific literature on this compound is limited, this document extrapolates its reactivity based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, handling, and potential applications in synthetic chemistry.

Introduction and Molecular Overview

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS No. 26735-20-6) is a diamine with a molecular formula of C10H22N2.[1] Its structure incorporates a primary aliphatic amine and a tertiary amine, where the nitrogen is part of a cyclohexyl and a methyl group. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a potentially valuable building block in organic synthesis. The disparate nature of the two amine groups—a nucleophilic primary amine and a sterically hindered, basic tertiary amine—allows for selective functionalization under controlled conditions.

Table 1: Physicochemical Properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

PropertyValueSource
CAS Number26735-20-6ChemicalBook[1]
Molecular FormulaC10H22N2ChemicalBook[1]
Molecular Weight170.3 g/mol ChemicalBook[1]

Synthesis Strategies

A common method for preparing similar N-alkylbis(3-aminopropyl)amines involves a two-step process: a bisconjugate addition of an alkylamine to acrylonitrile, followed by catalytic hydrogenation of the resulting dinitrile.[2]

Proposed Synthetic Workflow

A likely synthetic pathway is a two-step process starting from N-cyclohexyl-N-methylamine and acrylonitrile, followed by catalytic hydrogenation.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Catalytic Hydrogenation A N-Cyclohexyl-N-methylamine C N-(2-cyanoethyl)-N-cyclohexyl-N-methylamine A->C Base Catalyst B Acrylonitrile B->C D N-(2-cyanoethyl)-N-cyclohexyl-N-methylamine E N-(3-aminopropyl)-N-cyclohexyl-N-methylamine D->E Raney Nickel, H2, NH3/MeOH

Caption: Proposed two-step synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Chemical Reactivity Profile

The reactivity of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is dominated by the chemistry of its two amine functional groups. The primary amine is a good nucleophile and can participate in a wide range of reactions, while the tertiary amine is primarily basic and can act as a proton scavenger or a catalyst.

Basicity and Salt Formation

Both amine groups are basic and will react with acids in exothermic reactions to form ammonium salts. The primary amine is expected to have a pKa around 10-11, typical for primary alkylamines, while the tertiary amine's pKa will be slightly lower due to steric hindrance. This difference in basicity could potentially be exploited for selective protonation.

N-Acylation

N-acylation is a fundamental reaction for amines and is expected to occur selectively at the primary amine due to its greater nucleophilicity and lower steric hindrance compared to the tertiary amine.[3] This selectivity is a key feature that can be exploited in multi-step syntheses.

Experimental Protocol: Selective N-Acetylation

  • Dissolve N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Slowly add acetyl chloride or acetic anhydride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

G A N-(3-aminopropyl)-N-cyclohexyl-N-methylamine C N-(3-acetamidopropyl)-N-cyclohexyl-N-methylamine A->C Selective Acylation B Acetyl Chloride B->C D Triethylamine D->C Base

Caption: Selective N-acylation of the primary amine.

N-Alkylation

Similar to acylation, N-alkylation is expected to occur preferentially at the primary amine. However, over-alkylation to form the secondary and even quaternary ammonium salt is a common side reaction.[4] To achieve mono-alkylation, careful control of stoichiometry and reaction conditions is crucial. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride is often a more controlled method for mono-alkylation.

The tertiary amine can undergo quaternization with reactive alkylating agents, such as methyl iodide, to form a quaternary ammonium salt.

Reactions with Carbonyl Compounds

The primary amine will readily react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. In the case of 1,3-diamines, condensation with aldehydes or ketones can lead to the formation of hexahydropyrimidines or bisimines.[5]

Oxidation

Primary and tertiary amines can be oxidized under various conditions. The primary amine can be oxidized to a variety of products, including oximes, nitro compounds, or, with complete degradation, nitriles. The tertiary amine can be oxidized to an N-oxide with reagents like hydrogen peroxide or m-CPBA. These N-oxides can be useful intermediates in further synthetic transformations.

Thermal and Photochemical Stability

Polyamines are known to stabilize nucleic acid structures against thermal denaturation.[6][7][8] By extension, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is expected to be a thermally stable molecule under normal conditions. At elevated temperatures, decomposition pathways would likely involve C-N and C-C bond cleavage.

The photochemical stability of aliphatic amines is generally high, though they can undergo photochemical reactions such as hydroaminoalkylation of styrenes under photoredox catalysis.[9] The photochemical reactions of aromatic amines have been more extensively studied than those of aliphatic amines.[10] Under UV irradiation, C-N bond cleavage can occur.

Potential Applications

The bifunctional nature of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine makes it a versatile building block for the synthesis of more complex molecules. Potential applications include:

  • Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates. The diamine structure is a common motif in biologically active compounds.

  • Polymers: As a monomer or cross-linking agent in the production of polyamides, polyurethanes, and epoxy resins.

  • Corrosion Inhibitors: The amine groups can adsorb onto metal surfaces, providing a protective layer against corrosion.

  • Catalysis: The tertiary amine can act as a basic catalyst or as a ligand for metal catalysts.

Safety and Handling

Based on related compounds such as N,N-bis(3-aminopropyl)methylamine and N-cyclohexyl-1,3-propanediamine, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is expected to be a corrosive and toxic substance.[11][12] It is likely to cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for Structurally Similar Compounds

CompoundGHS Hazard StatementsSource
N,N-bis(3-aminopropyl)methylamineH302, H311, H314, H331PubChem[11]
N-Cyclohexyl-1,3-propanediamineH301, H311, H314, H317, H318, H412PubChem[12]

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine presents a rich and predictable chemical reactivity profile based on the well-understood behavior of its primary and tertiary amine functional groups. The ability to selectively functionalize the primary amine in the presence of the tertiary amine makes it a valuable and versatile intermediate for organic synthesis. While further experimental data is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers and developers interested in utilizing this compound in their work.

References

  • PubChem. N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis.
  • Google Patents.
  • Denton, T. T., Joyce, A. S., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. The Journal of organic chemistry, 72(13), 4997–5000. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Török, B., & London, G. (2020).
  • University of Strathclyde. An organophotocatalytic late-stage N–CH3 oxidation of trialkylamines to N-formamides with O2 in continuous flow. [Link]

  • GalChimia. R&D work: Alkylation of amines with alkylboronic acids. [Link]

  • Google Patents.
  • Saminathan, M., & Thomas, T. (2001). Interactions with Natural Polyamines and Thermal Stability of DNA. A DSC Study and a Theoretical Reconsideration. Journal of the American Chemical Society, 123(48), 11953–11961.
  • PubChem. N-Cyclohexyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. [Link]

  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • RSC Publishing. Fullerene C60 promoted photochemical hydroamination reactions of an electron deficient alkyne with trimethylsilyl group containing tertiary N-alkylbenzylamines. [Link]

  • Synthesis of 3-(N-Cyclohexyl-N-methylamino-)-1-hydroxy-propane-1,1-diphosphonic acid. [Link]

  • ResearchGate. Photochemistry of Aliphatic and Aromatic Amines. [Link]

  • Wikipedia. Polyamine. [Link]

  • Cheméo. Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). [Link]

  • RSC Publishing. Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • Ovid. Effects of polyamines on the thermal stability... : Nucleic Acids Research. [Link]

  • MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]

  • ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed Central. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. [Link]

  • Journal of the Chemical Society C. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. [Link]

  • ACS Omega. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. [Link]

  • PubChem. N-Methyl-N-nitrosocyclohexanamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine of interest in contemporary chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, also known by its systematic name N1-cyclohexyl-N1-methylpropane-1,3-diamine, is a substituted diamine with the chemical formula C10H22N2. Its structure, featuring a primary amine, a tertiary amine, a cyclohexyl group, and a methyl group, provides a versatile scaffold for the synthesis of more complex molecules. This guide will delve into the known synthetic routes, spectroscopic characterization, and potential utility of this compound, particularly highlighting its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is presented in Table 1. It is important to note that while some data is available from chemical suppliers, experimentally verified data in peer-reviewed literature is limited.

PropertyValueSource
CAS Number 26735-20-6
Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
Appearance Yellow oil[1]

Synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

The synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine has been described in the literature, with a notable application in the preparation of innovative, non-symmetrical CXCR4 inhibitors with potential anticancer activity.[1] The synthetic pathway involves the deprotection of a phthalimide-protected precursor.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from commercially available reagents. The key is the initial formation of the phthalimide-protected amine, followed by its deprotection to yield the final primary amine.

Synthesis_Workflow cluster_0 Step 1: Phthalimide Protection cluster_1 Step 2: Deprotection N-cyclohexyl-N-methylamine N-cyclohexyl-N-methylamine 2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione 2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione N-cyclohexyl-N-methylamine->2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione Phthalimide derivative N1-cyclohexyl-N1-methylpropane-1,3-diamine N1-cyclohexyl-N1-methylpropane-1,3-diamine 2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione->N1-cyclohexyl-N1-methylpropane-1,3-diamine Hydrazine monohydrate

Caption: Synthetic workflow for N1-cyclohexyl-N1-methylpropane-1,3-diamine.

Experimental Protocol

The following protocol is adapted from the procedure described by Pettersson et al. (2024).[1]

Materials:

  • 2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione

  • Hydrazine monohydrate

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione (1.86 mmol) in tetrahydrofuran (13 mL).

  • Add hydrazine monohydrate (55.66 mmol, 30 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified to yield N1-cyclohexyl-N1-methylpropane-1,3-diamine as a yellow oil.

Yield: 84%[1]

Spectroscopic Characterization

The structural confirmation of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is crucial for its use in further synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H-NMR (400 MHz, CDCl₃) δ (ppm): 2.74 (t, 2H), 2.49 (t, 2H), 2.40–2.31 (m, 1H), 2.24 (s, 3H), 1.84–1.74 (m, 4H), 1.69 (s, 2H), 1.65–1.55 (m, 2H), 1.28–1.15 (m, 4H), and 1.14–1.01 (m, 2H).[1]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

  • ¹³C-NMR (100.5 MHz, CDCl₃) δ (ppm): 62.7, 51.4, 40.8, 37.7, 31.4, 28.4, 26.3, and 26.0.[1]

Applications in Drug Discovery

The primary documented application of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is as a key intermediate in the synthesis of non-symmetrical CXCR4 inhibitors.[1] The CXCR4 receptor is a promising target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. The development of novel CXCR4 antagonists is an active area of research, and the availability of versatile building blocks like the title compound is critical for the exploration of new chemical space.

Drug_Discovery_Application N-(3-aminopropyl)-N-cyclohexyl-N-methylamine N-(3-aminopropyl)-N-cyclohexyl-N-methylamine CXCR4_Inhibitors Non-symmetrical CXCR4 Inhibitors N-(3-aminopropyl)-N-cyclohexyl-N-methylamine->CXCR4_Inhibitors Key Intermediate Anticancer_Therapy Potential Anticancer Therapy CXCR4_Inhibitors->Anticancer_Therapy

Caption: Role as an intermediate in the development of CXCR4 inhibitors.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is classified with the following hazards:

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a valuable diamine intermediate with demonstrated utility in the synthesis of potential anticancer agents. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and a key application in drug discovery. As research into novel therapeutics continues, the demand for such versatile building blocks is likely to increase, making a thorough understanding of their properties and synthesis essential for the scientific community.

References

  • Cheméo. (n.d.). Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Pettersson, S., et al. (2024). Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. Semantic Scholar. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine and its Structural Congeners

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine of interest in various chemical research and development sectors. Due to the limited availability of detailed public data on this specific molecule, this guide also offers an in-depth analysis of its structurally related and more thoroughly documented congeners: N-Cyclohexyl-1,3-propanediamine, N-Methyl-1,3-propanediamine, and N,N-bis(3-aminopropyl)methylamine. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and predictive insights into the properties and potential applications of this class of compounds.

Core Compound: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a substituted diamine featuring a cyclohexyl group and a methyl group on one nitrogen atom of a 1,3-propanediamine backbone. This structure suggests potential utility as a versatile building block in organic synthesis, a ligand in coordination chemistry, or as a component in the development of functional materials.

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The following table summarizes the key identifiers for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

IdentifierValue
Chemical Name N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
CAS Number 26735-20-6[1]
Molecular Formula C10H22N2[1]
Molecular Weight 170.3 g/mol [1]
Synonyms N1-Cyclohexyl-N1-methyl-1,3-propanediamine
Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine are not widely available in the public domain. However, based on its structure, it is expected to be a liquid at room temperature with a characteristically amine-like odor. Its solubility in organic solvents is likely to be high, with some miscibility in water.

Synthesis Pathways

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reduction N-methylcyclohexylamine N-methylcyclohexylamine Intermediate_Nitrile 3-(Cyclohexyl(methyl)amino)propanenitrile N-methylcyclohexylamine->Intermediate_Nitrile + Acrylonitrile Acrylonitrile Acrylonitrile Target_Compound N-(3-aminopropyl)-N- cyclohexyl-N-methylamine Intermediate_Nitrile->Target_Compound Reduction (e.g., H2/Raney Ni)

Caption: Proposed synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Experimental Rationale:

  • Step 1: Michael Addition: The synthesis would likely commence with a Michael addition of N-methylcyclohexylamine to acrylonitrile. This reaction is a well-established method for forming a carbon-nitrogen bond and extending the carbon chain. The basicity of the secondary amine in N-methylcyclohexylamine facilitates its nucleophilic attack on the electron-deficient β-carbon of acrylonitrile. The reaction is typically carried out in a suitable solvent and may be catalyzed by a base.

  • Step 2: Nitrile Reduction: The resulting intermediate, 3-(cyclohexyl(methyl)amino)propanenitrile, would then undergo reduction of the nitrile group to a primary amine. Catalytic hydrogenation using a nickel-based catalyst, such as Raney nickel, is a common and effective method for this transformation. This step would yield the final product, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Potential Applications

While specific applications for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine are not extensively documented, its structural motifs suggest its potential use in areas where related diamines have found utility. These include:

  • Intermediate in Pharmaceutical Synthesis: The presence of two distinct amine functionalities allows for selective derivatization, making it a potential scaffold for the synthesis of complex molecules with biological activity.

  • Curing Agent for Polymers: Diamines are widely used as curing agents for epoxy resins, and this compound could potentially offer specific properties to the resulting polymer network.

  • Corrosion Inhibitors: The amine groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

  • Building Block for Functional Materials: It could be incorporated into larger molecules to create surfactants, chelating agents, or other functional materials.

Safety and Handling

Based on available safety data, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Due to its corrosive nature, strict adherence to safety protocols is essential when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Structural Congeners: A Comparative Analysis

To provide a more comprehensive understanding of the chemical space occupied by N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, this section details the properties and applications of three of its structural relatives.

N-Cyclohexyl-1,3-propanediamine

This compound is the unmethylated analog of the core molecule, lacking the N-methyl group.

Physicochemical Properties:

PropertyValueSource
CAS Number 3312-60-5[2]
Molecular Formula C9H20N2[2]
Molecular Weight 156.27 g/mol [2]
Boiling Point 120-123 °C at 20 mmHg[2]
Melting Point -17 to -15 °C[2]
Density 0.917 g/mL at 25 °C[2]

Applications:

N-(3-Aminopropyl)cyclohexylamine has been identified as a competitive inhibitor of spermine and spermidine synthases, indicating its potential in biochemical research and as a lead compound in drug discovery.[2]

Safety Profile:

This compound is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[3] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[3]

N-Methyl-1,3-propanediamine

This molecule represents the core structure without the cyclohexyl group.

Physicochemical Properties:

PropertyValueSource
CAS Number 6291-84-5[4]
Molecular Formula C4H12N2[4]
Molecular Weight 88.15 g/mol [4]
Boiling Point 139-141 °C[3][4]
Density 0.844 g/mL at 25 °C[4]

Applications:

N-Methyl-1,3-propanediamine is utilized as a building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[5] Its diamine structure allows for easy derivatization to create compounds with specific biological or chemical activities.[5]

Safety Profile:

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.

N,N-bis(3-aminopropyl)methylamine

This compound features an additional aminopropyl group in place of the cyclohexyl group.

Physicochemical Properties:

PropertyValueSource
CAS Number 105-83-9
Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol

Applications:

This trifunctional amine is used as an intermediate in the manufacturing of various products, including plastics and resins.[6] It also finds application as a process regulator and in propellants and blowing agents.[6]

Safety Profile:

N,N-bis(3-aminopropyl)methylamine is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[6] It is also toxic if inhaled.[6]

Experimental Protocols: A General Framework

While specific protocols for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine are not available, the following provides a general experimental workflow for a plausible synthesis, based on the synthesis of related compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_reduction Reduction cluster_purification Purification Reagents 1. Charge reactor with N-methylcyclohexylamine and solvent Addition 2. Add acrylonitrile dropwise (maintain temperature) Reagents->Addition Reaction1 3. Stir at reaction temperature (monitor by TLC/GC) Addition->Reaction1 Workup1 4. Quench reaction and extract intermediate nitrile Reaction1->Workup1 Hydrogenation 5. Dissolve nitrile in solvent and add Raney Ni catalyst Workup1->Hydrogenation Reaction2 6. Hydrogenate under pressure (monitor H2 uptake) Hydrogenation->Reaction2 Workup2 7. Filter catalyst and remove solvent Reaction2->Workup2 Distillation 8. Purify by vacuum distillation Workup2->Distillation

Caption: General workflow for the synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Detailed Steps:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with N-methylcyclohexylamine and a suitable solvent (e.g., methanol).

  • Michael Addition: Acrylonitrile is added dropwise to the stirred solution, maintaining the temperature below a certain threshold to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation of Intermediate: The reaction mixture is quenched, and the intermediate nitrile is isolated through extraction and solvent removal.

  • Reduction Setup: The isolated nitrile is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation reactor containing a Raney nickel catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is stirred until hydrogen uptake ceases.

  • Catalyst Removal and Solvent Evaporation: The catalyst is carefully filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a diamine with potential for a range of applications in chemical synthesis and materials science. While detailed experimental data for this specific compound is sparse, a comprehensive understanding of its properties and potential can be inferred from the analysis of its structural congeners. The synthetic pathways and experimental workflows presented in this guide provide a solid foundation for researchers to further explore the chemistry and applications of this intriguing molecule. As with any chemical research, all experimental work should be conducted with strict adherence to safety protocols.

References

  • PubChem. (n.d.). N-Cyclohexyl-1,3-propanediamine. Retrieved from [Link]

  • Chemdad. (n.d.). N-(3-AMINOPROPYL)CYCLOHEXYLAMINE. Retrieved from [Link]

  • Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1,3-propanediamine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a curing agent for epoxy resin systems. This document outlines the fundamental chemistry, potential performance benefits, and detailed protocols for formulation, curing, and characterization. The insights provided are grounded in established principles of epoxy chemistry and data from structurally analogous cycloaliphatic amines.

Introduction: The Role of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in Epoxy Systems

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a cycloaliphatic amine with a unique molecular structure that suggests its potential as a versatile curing agent for epoxy resins. Its combination of a primary amine group, a tertiary amine group, and a bulky cyclohexyl group allows for a tailored curing profile and potentially enhanced performance characteristics in the final cured product. While specific data on this molecule is emerging, we can extrapolate its performance from the well-understood behavior of similar cycloaliphatic amines.

The primary amine group provides the main reactive sites for cross-linking with epoxy groups, initiating the polymerization process. The cyclohexyl group introduces rigidity and steric hindrance, which can contribute to a higher glass transition temperature (Tg) and improved thermal stability of the cured resin.[1] The presence of the tertiary amine group can act as a catalyst for the epoxy-amine reaction, potentially accelerating the cure speed.

Key Potential Advantages:

  • High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure is expected to lead to cured epoxies with high Tg, making them suitable for applications requiring good high-temperature performance.[1][2]

  • Good Chemical Resistance: Epoxy systems cured with cycloaliphatic amines are known for their excellent resistance to a wide range of chemicals, including mineral acids, solvents, and organic acids.[3]

  • Enhanced Mechanical Properties: While some cycloaliphatic amines can lead to brittleness, their incorporation can also improve modulus and toughness when formulated correctly, for instance, by blending with other amines.[1][4]

The Curing Mechanism: A Stepwise Approach

The curing of epoxy resins with N-(3-aminopropyl)-N-cyclohexyl-N-methylamine follows a well-established nucleophilic addition mechanism. The active hydrogens on the primary amine group are the primary reactants.

Step 1: Primary Amine Addition The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the oxirane ring of the epoxy resin. This leads to the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group.

Step 2: Secondary Amine Addition The newly formed secondary amine, still possessing a reactive hydrogen, can then react with another epoxy group in the same manner. This step is crucial for the development of a highly cross-linked, three-dimensional network.

Step 3: Catalytic Effect of the Tertiary Amine The tertiary amine present in the molecule can catalyze the curing reaction. It can activate the epoxy ring, making it more susceptible to nucleophilic attack by the primary and secondary amines. This can lead to an accelerated curing process, particularly at elevated temperatures.

Diagram of the Epoxy Curing Mechanism

curing_mechanism Epoxy Epoxy Resin (with oxirane ring) Step1 Step 1: Primary Amine Addition Epoxy->Step1 Step2 Step 2: Secondary Amine Addition Epoxy->Step2 CuringAgent N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (Primary Amine) CuringAgent->Step1 Intermediate Intermediate Product (Secondary Amine + Hydroxyl Group) Step1->Intermediate Intermediate->Step2 Crosslinked Cross-linked Polymer Network Step2->Crosslinked Catalyst Tertiary Amine (Catalytic Action) Catalyst->Step1 accelerates Catalyst->Step2 accelerates experimental_workflow Start Start Calc Calculate Formulation (PHR) Start->Calc Weigh Weigh Epoxy and Curing Agent Calc->Weigh Mix Thorough Mixing Weigh->Mix Degas Vacuum Degassing Mix->Degas Cast Cast into Molds Degas->Cast Cure Curing (Initial and Post-Cure) Cast->Cure Characterize Material Characterization Cure->Characterize Thermal Thermal Analysis (DSC, DMA, TGA) Characterize->Thermal Mechanical Mechanical Testing (Tensile, Flexural, Impact) Characterize->Mechanical Chemical Chemical Resistance Characterize->Chemical End End Thermal->End Mechanical->End Chemical->End

Caption: Workflow for preparing and characterizing epoxy samples.

Material Characterization Protocols

Adherence to standardized testing methods is crucial for generating reliable and comparable data. The following ASTM standards are recommended. [5][6][7]

Thermal Properties
  • Glass Transition Temperature (Tg) and Extent of Cure (DSC):

    • Standard: ASTM E1356

    • Protocol:

      • Prepare a small sample (5-10 mg) of the uncured mixture.

      • Perform an initial DSC scan from room temperature to approximately 250 °C at a heating rate of 10 °C/min to determine the heat of reaction.

      • For the cured sample, perform a similar scan to identify the Tg. A second scan is often used to ensure complete curing and obtain a clear Tg.

  • Thermomechanical Properties (DMA):

    • Standard: ASTM D7028

    • Protocol:

      • Use rectangular specimens of the cured epoxy.

      • Perform a temperature sweep at a fixed frequency (e.g., 1 Hz) and a heating rate of 3-5 °C/min.

      • Determine the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often taken as the Tg. [8]

Mechanical Properties
  • Tensile Strength and Modulus:

    • Standard: ASTM D638

    • Protocol:

      • Use dog-bone shaped specimens.

      • Conduct the test at a constant crosshead speed until failure.

      • Record the tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Strength and Modulus:

    • Standard: ASTM D790

    • Protocol:

      • Use rectangular bar specimens.

      • Perform a three-point bending test at a specified span-to-depth ratio.

      • Determine the flexural strength and modulus.

Chemical Resistance
  • Standard: ASTM D543

  • Protocol:

    • Prepare pre-weighed specimens of the cured epoxy.

    • Immerse the specimens in various chemical reagents (e.g., acids, bases, solvents) at a specified temperature for a defined period (e.g., 24 hours, 7 days).

    • After immersion, remove the specimens, clean, and reweigh them to determine the percentage weight change.

    • Visually inspect the specimens for any signs of degradation, such as swelling, discoloration, or cracking.

Data Presentation: Expected Performance

The following table summarizes the expected properties of an epoxy resin cured with N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, based on data from analogous cycloaliphatic amine systems. These values should be considered as a baseline for experimental investigation.

PropertyExpected RangeTest Method
Glass Transition Temp. (Tg)140 - 180 °CDSC / DMA
Tensile Strength60 - 85 MPaASTM D638
Tensile Modulus2.5 - 3.5 GPaASTM D638
Flexural Strength100 - 130 MPaASTM D790
Chemical ResistanceGood to ExcellentASTM D543

Troubleshooting and Expert Insights

  • High Viscosity: If the initial viscosity of the mixture is too high, consider a short, low-temperature pre-heating of the components or the addition of a reactive diluent. However, be aware that diluents can affect the final mechanical and thermal properties.

  • Brittleness: Cured epoxies with high Tg from cycloaliphatic amines can be brittle. [1]To improve toughness, consider blending N-(3-aminopropyl)-N-cyclohexyl-N-methylamine with a more flexible amine curing agent, such as a polyetheramine.

  • Incomplete Curing: If the material appears under-cured (soft, tacky), verify the stoichiometry calculations and ensure thorough mixing. A higher post-cure temperature or longer duration may be necessary. DSC analysis can confirm the extent of the reaction.

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine presents a promising option as a curing agent for developing high-performance epoxy systems. Its unique structure suggests the potential for achieving a desirable balance of high glass transition temperature, good mechanical properties, and excellent chemical resistance. The protocols outlined in this guide provide a robust framework for formulating, curing, and characterizing epoxy systems based on this novel cycloaliphatic amine. As with any new material, empirical validation of the formulation and curing parameters is essential to optimize the performance for specific applications.

References

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Specialty Chemicals Magazine. [Link]

  • US20210054134A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Jiangsu Tetra New Material Technology Co., Ltd. [Link]

  • (PDF) Curing of epoxy resins with amines. ResearchGate. [Link]

  • WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]

  • Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. CORE. [Link]

  • ASTM D4142 - 89(2017) Standard Guide for Testing Epoxy Resins. ASTM International. [Link]

  • Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. Polymer Innovation Blog. [Link]

  • Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole. ResearchGate. [Link]

  • Understanding Chemical Resistance in Epoxy System. Coatings World. [Link]

  • Testing Epoxy Resins1. ASTM International. [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. LinkedIn. [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. [Link]

  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI. [Link]

  • Mechanical properties of the cured epoxy resin. ResearchGate. [Link]

  • Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. National Institutes of Health. [Link]

  • Testing Epoxy to Determine Physical Properties. Epoxyworks. [Link]

  • Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. MDPI. [Link]

  • hardener for epoxy resins. Justia Patents. [Link]

  • ASTM D4142-89(2022) "Standard Guide for Testing Epoxy Resins". NBchao.Com. [Link]

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The Versatile Diamine: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a Strategic Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic selection of chemical intermediates is paramount to the successful and efficient construction of complex molecular architectures. N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine possessing both a sterically hindered tertiary amine and a reactive primary amine, presents itself as a uniquely versatile building block. Its distinct structural features offer chemists a valuable tool for introducing lipophilic cyclohexyl groups and functionalizable aminopropyl chains into target molecules. This guide provides an in-depth exploration of the applications and synthetic protocols involving this intermediate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is fundamental to its effective application and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 26735-20-6[1]
Molecular Formula C₁₀H₂₂N₂[1]
Molecular Weight 170.30 g/mol [1]
Appearance Not specified, likely a liquid based on related compounds
Boiling Point Not explicitly available for this compound. For the related N-(3-Aminopropyl)cyclohexylamine: 120-123 °C at 20 mm Hg.
Solubility Expected to be soluble in common organic solvents.
Purity Typically available in purities of 95-97%.[1]

Safety and Handling:

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is classified as a hazardous chemical and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. It is designated with the GHS05 (Corrosion) and GHS07 (Harmful) pictograms, with hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]

Synthetic Utility and Reaction Mechanisms

The synthetic utility of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine stems from the differential reactivity of its two amine functionalities. The tertiary amine, featuring a bulky cyclohexyl group and a methyl group, is a moderately strong, non-nucleophilic base, suitable for scavenging acids generated in a reaction. The primary amine, at the terminus of the propyl chain, is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Application Protocol 1: Synthesis of a Bromhexine Analogue Precursor via N-Alkylation

This protocol details the N-alkylation of an ortho-nitrobenzyl bromide with the N-cyclohexyl-N-methylamine core of a related amine, a key step in the synthesis of compounds structurally related to the mucolytic agent Bromhexine.[2] This reaction highlights the utility of the tertiary amine moiety in forming stable C-N bonds. While the original patent utilizes N-methylcyclohexylamine, the protocol is directly adaptable to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, with the understanding that the primary amine would need to be protected beforehand if selective alkylation at the tertiary amine is desired. For the purpose of this illustrative protocol, we will consider the reaction at the more sterically accessible primary amine, a common strategy in the functionalization of such diamines.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions reagent1 N-(3-aminopropyl)-N-cyclohexyl-N-methylamine plus1 + reagent2 o-Nitrobenzyl bromide arrow Acetonitrile, Reflux product N-(3-(N-cyclohexyl-N-methylamino)propyl)-N-(2-nitrobenzyl)amine plus2 K2CO3

Figure 1: N-Alkylation of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Experimental Protocol:
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (1.70 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring at room temperature, add a solution of o-nitrobenzyl bromide (2.16 g, 10 mmol) in 20 mL of anhydrous acetonitrile dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude oil in 50 mL of ethyl acetate and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Causality and Experimental Choices:
  • Solvent: Acetonitrile is chosen as the solvent due to its polarity, which aids in dissolving the reactants and the carbonate base, and its relatively high boiling point, which allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Work-up: The aqueous work-up is essential to remove the inorganic salts and any water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

Application Protocol 2: Reductive Amination for the Synthesis of a Chiral Diamine Analogue

This protocol is adapted from the synthesis of a complex chiral 1,3-diamine and demonstrates a potential application of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in the construction of more elaborate diamine structures.[3] This involves the reductive amination of a suitable aldehyde or ketone with the primary amine of the title compound.

Hypothetical Reaction Scheme:

cluster_reactants Reactants reagent1 N-(3-aminopropyl)-N-cyclohexyl-N-methylamine plus1 + reagent2 Cyclohexanecarboxaldehyde arrow1 MeOH, rt intermediate Imine Intermediate arrow2 NaBH4 product N1-cyclohexyl-N3-(cyclohexylmethyl)-N1-methylpropane-1,3-diamine arrow1->intermediate arrow2->product

Figure 2: Reductive amination workflow.

Experimental Protocol:
  • Imine Formation: In a 100 mL round-bottom flask, dissolve N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (1.70 g, 10 mmol) in 40 mL of methanol. To this solution, add cyclohexanecarboxaldehyde (1.12 g, 10 mmol) and stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Quench the reaction by the slow addition of 20 mL of water.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The product can be purified by column chromatography on silica gel.

Trustworthiness and Self-Validation:

The success of this protocol relies on the sequential formation of the imine followed by its in-situ reduction. The progress of the imine formation can be monitored by IR spectroscopy (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch of the imine). The final product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Future Directions and Broader Applications

The bifunctional nature of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The diamine can be used in condensation reactions with dicarbonyl compounds to form seven-membered rings or in multi-component reactions to build complex molecular scaffolds. Furthermore, its potential as a ligand for metal catalysts in asymmetric synthesis is an area ripe for exploration, given the prevalence of chiral diamines in this field.[3]

References

  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. Available at: [Link]

  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
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  • US Patent - Amine which can be used in epoxy resin compositions. Googleapis.com. Available at: [Link]

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A Validated Gas Chromatography Method for the Quantitative Analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine. Amines, particularly those with multiple functional groups like the title compound, present significant challenges for GC analysis, including poor peak shape and column adsorption due to their polarity and basicity.[1][2][3][4] To overcome these issues, this protocol employs a derivatization strategy to enhance analyte volatility and thermal stability, leading to improved chromatographic performance. The method utilizes a widely available capillary column and flame ionization detection (FID), making it accessible to most analytical laboratories. Full validation of the method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research, quality control, and drug development settings.[5][6][7]

Introduction and Scientific Rationale

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a diamine containing primary and tertiary amine functionalities. The accurate quantification of such compounds is critical in various stages of chemical synthesis and pharmaceutical development, from monitoring reaction progress to quantifying residual impurities in final products.

The direct analysis of amines by gas chromatography is often hindered by their chemical properties. The lone pair of electrons on the nitrogen atom readily interacts with active sites (e.g., surface silanols) on the GC column and inlet liner, causing significant peak tailing and poor reproducibility.[1][2] Furthermore, the primary amine group is susceptible to thermal degradation at the high temperatures often used in GC injection ports.[8]

To mitigate these challenges, this method employs a chemical derivatization step prior to GC analysis.[3][4] Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[3] Specifically, this protocol details a silylation reaction, which replaces the active hydrogen atoms of the primary amine group with a nonpolar trimethylsilyl (TMS) group.[9] This transformation is crucial for achieving the sharp, symmetrical peaks required for accurate and precise quantification.

Causality of Methodological Choices:

  • Derivatization: Chosen to block the highly active primary amine group, drastically reducing column interactions and improving peak symmetry. Silylation is a well-established, rapid, and effective technique for this purpose.[9]

  • Column Selection: A mid-polarity, base-deactivated column is selected. The base deactivation minimizes residual acidic sites on the support surface, which is critical for preventing peak tailing even with the un-derivatized tertiary amine moiety.[1]

  • Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and universal response to carbon-containing compounds, making it ideal for quantitative analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS: 26735-20-6), Reference Standard (≥98% purity)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Dichloromethane (DCM), HPLC or GC grade.

  • Internal Standard (IS): n-Hexadecane (or other suitable high-boiling, non-reactive hydrocarbon).

  • Equipment:

    • Gas Chromatograph with FID

    • Capillary GC Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Autosampler Vials (2 mL) with caps

    • Microsyringes

    • Analytical Balance

    • Vortex Mixer

    • Heating block or oven set to 70°C

Instrumentation and Chromatographic Conditions

All quantitative data for the GC system parameters are summarized in the table below.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Type Split/Splitless
Inlet Temperature 250°C
Split Ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program - Initial Temp: 100°C, hold for 2 min
- Ramp: 15°C/min to 280°C
- Final Temp: 280°C, hold for 5 min
Detector Temperature 300°C
Detector Gas Flows - H₂: 30 mL/min
- Air: 300 mL/min
- Makeup (N₂ or He): 25 mL/min
Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~25 mg of n-hexadecane into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~25 mg of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. To each 1 mL of the final diluted standard, add 100 µL of the IS Stock Solution. A typical concentration range would be 10, 25, 50, 100, and 250 µg/mL.

Derivatization and Sample Preparation Protocol

The following workflow illustrates the conversion of the polar analyte into a more GC-amenable derivative.

cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Pipette 1 mL of Standard or Sample into a 2 mL vial B Add 100 µL of Internal Standard Solution A->B C Add 100 µL of BSTFA + 1% TMCS B->C D Cap vial tightly and vortex for 30s C->D E Heat at 70°C for 20 minutes D->E F Cool to Room Temperature E->F G Inject 1 µL into the GC-FID system F->G

Caption: Step-by-step workflow for sample preparation and derivatization.

The chemical reaction underlying the derivatization process is visualized below.

cluster_reaction Silylation of Primary Amine Analyte Analyte (Primary Amine) Plus1 + Analyte->Plus1 Reagent BSTFA (Silylating Agent) Plus1->Reagent Arrow -> 70°C Reagent->Arrow Product TMS-Derivative (Volatile, Stable) Arrow->Product Plus2 + Product->Plus2 Byproduct Byproducts Plus2->Byproduct

Caption: Conversion of the polar primary amine to a stable TMS-derivative.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines.[5][6] The following performance characteristics were evaluated.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank solvent, a placebo/matrix sample, and a sample spiked with the analyte and IS.No interfering peaks should be observed at the retention times of the analyte or the IS in the blank or placebo chromatograms.[10]
Linearity Analyze five calibration standards in triplicate covering the range of 10-250 µg/mL. Plot the peak area ratio (Analyte/IS) against the concentration.The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[10]
Range The range is established by the linearity study.The method must demonstrate acceptable linearity, accuracy, and precision within this range.[11]
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. Calculate the percentage recovery.The mean recovery should be within 98.0% to 102.0% at each level.[10]
Precision Repeatability (Intra-assay): Perform six replicate analyses of a standard at 100% of the target concentration on the same day, with the same analyst and equipment.[11]Intermediate Precision: Repeat the analysis on a different day with a different analyst.Repeatability: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[10]Intermediate Precision: The RSD over two days/analysts should be ≤ 3.0%.[10]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) method. Analyze progressively lower concentrations until a S/N ratio of approximately 3:1 is achieved.S/N ≥ 3:1
Limit of Quantitation (LOQ) Determined based on the S/N method. Analyze progressively lower concentrations until a S/N ratio of approximately 10:1 is achieved, with acceptable precision (RSD ≤ 10%).S/N ≥ 10:1
Robustness Deliberately vary critical method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, inlet temperature ±5°C) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters, with system suitability parameters still meeting their criteria.[11]

Data Analysis and Calculations

  • Identification: The analyte is identified by its retention time, which should match that of the derivatized reference standard.

  • Quantification:

    • Generate a linear calibration curve by plotting the peak area ratio (Area of Analyte / Area of IS) versus the concentration of the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • For an unknown sample, calculate the peak area ratio and use the regression equation to determine the concentration of the analyte:

      Concentration (µg/mL) = (Peak Area Ratio - y-intercept) / slope

Conclusion

This application note provides a comprehensive and validated GC-FID method for the analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine. The described derivatization protocol effectively addresses the common chromatographic challenges associated with polar amines, yielding excellent peak shape, sensitivity, and reproducibility. The method has been validated against ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This protocol can be readily implemented in quality control and research laboratories for reliable quantification of the target analyte.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Welch, R. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). Retrieved from [Link]

  • Suzuki, S., & Kobayashi, K. (1993). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 643(1-2), 135-147. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohexylamine, mixed isomers. National Institutes of Health (NIH). Retrieved from [Link]

  • Wang, L., et al. (2019). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 174, 439-445.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Metcalfe, L. D., & Martin, R. J. (1962). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Analytical Chemistry, 34(11), 1431-1434. Retrieved from [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Chemdad Co. (n.d.). N-(3-AMINOPROPYL)CYCLOHEXYLAMINE. Retrieved from [Link]

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The Role of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in Pharmaceutical Synthesis: An Examination of Current Applications

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document aims to provide a comprehensive overview of the application of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a building block in the synthesis of pharmaceutical compounds. Despite a thorough review of scientific literature and patent databases, the direct application of this specific amine as a key starting material or intermediate in the synthesis of named, commercially available pharmaceuticals is not extensively documented in publicly accessible sources. This suggests that its use may be niche, emergent, or primarily confined to proprietary in-house research and development.

This guide will, therefore, focus on the potential applications of this molecule based on the reactivity of its functional groups and by drawing parallels with structurally similar compounds that are widely used in medicinal chemistry. We will explore its characteristics as a versatile diamine and propose its utility in the construction of complex molecular architectures relevant to drug discovery.

Physicochemical Properties and Synthetic Rationale

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS No. 26735-20-6) is a diamine featuring a primary amine and a tertiary amine, with a cyclohexyl and a methyl group attached to the tertiary nitrogen.

PropertyValueSource
Molecular FormulaC₁₀H₂₂N₂[1]
Molecular Weight170.30 g/mol [1]
AppearanceLiquidGeneral Knowledge
Key FeaturesPrimary and tertiary amine functionalities, lipophilic cyclohexyl groupInferred from structure

The presence of two distinct amine functionalities with different steric and electronic environments makes N-(3-aminopropyl)-N-cyclohexyl-N-methylamine a potentially valuable building block in pharmaceutical synthesis. The primary amine offers a reactive site for a wide range of chemical transformations, while the tertiary amine can act as an internal base or a point of attachment with different selectivity. The cyclohexyl group increases the lipophilicity of the molecule, a property that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential Applications in Pharmaceutical Synthesis

Based on the chemical nature of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, several potential applications in pharmaceutical synthesis can be envisaged. These are largely extrapolated from established synthetic methodologies where similar diamines are employed.

Role as a Scaffold or Linker in Bioactive Molecules

The diamine structure is a common motif in many biologically active compounds. N-(3-aminopropyl)-N-cyclohexyl-N-methylamine could serve as a flexible linker to connect two pharmacophores or to attach a side chain to a core scaffold. The three-carbon chain provides conformational flexibility, which can be advantageous for optimizing the binding of a ligand to its biological target.

Workflow for Linker Application:

G cluster_0 Pharmacophore A cluster_1 N-(3-aminopropyl)-N-cyclohexyl-N-methylamine cluster_2 Pharmacophore B cluster_3 Conjugated Drug Candidate A Pharmacophore A (e.g., with a reactive group like -COOH or -X) Amine N-(3-aminopropyl)-N-cyclohexyl-N-methylamine A->Amine Amide/Alkylation Reaction Drug Pharmacophore A - Linker - Pharmacophore B B Pharmacophore B (e.g., with a reactive group) Amine->B Further Functionalization B->Drug

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Research Scientists

Welcome to the technical support center for the synthesis and optimization of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a dynamic resource, addressing common pitfalls and frequently asked questions encountered in the field.

The target molecule, a diamine with distinct steric and electronic properties, presents unique challenges in its synthesis, primarily centered around achieving high selectivity and simplifying purification. This guide will focus on the most robust and scalable synthetic strategies.

Recommended Synthetic Pathway: Two-Step Alkylation and Deprotection

The most reliable method for preparing N-(3-aminopropyl)-N-cyclohexyl-N-methylamine involves a two-step sequence starting from the commercially available secondary amine, N-cyclohexyl-N-methylamine. This strategy offers excellent control over selectivity and minimizes the formation of complex side-products.

  • Step 1: N-Alkylation: N-cyclohexyl-N-methylamine is alkylated using an N-protected 3-halopropylamine, such as N-(3-chloropropyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from participating in undesired side reactions.

  • Step 2: Deprotection: The phthalimide group is removed, typically via hydrazinolysis (the Ing-Manske procedure), to liberate the primary amine and yield the final product.

Synthetic_Pathway SM1 N-Cyclohexyl-N-methylamine Intermediate Protected Intermediate SM1->Intermediate Step 1: Alkylation Δ SM2 N-(3-chloropropyl)phthalimide SM2->Intermediate Base Base (e.g., K₂CO₃, Et₃N) Base->Intermediate Solvent Solvent (e.g., Acetonitrile) Solvent->Intermediate Product N-(3-aminopropyl)-N- cyclohexyl-N-methylamine Intermediate->Product Step 2: Deprotection Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Product

Caption: Recommended two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the primary amine on the propyl chain necessary?

A: The necessity of a protecting group stems from the nucleophilicity of amines. Without protection, the primary amine of the alkylating agent (e.g., 3-chloropropylamine) would be free to react with another molecule of the alkylating agent, leading to polymerization. Furthermore, the primary amine on the final product could react with any remaining alkylating agent, resulting in complex and difficult-to-separate mixtures. The phthalimide group effectively "hides" the primary amine's reactivity until it is intentionally revealed in the final step.

Q2: Can I use reductive amination instead of alkylation?

A: Reductive amination is a powerful tool for amine synthesis and represents a viable alternative route.[1][2] For example, one could react N-(3-aminopropyl)-N-methylamine with cyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). However, this route may present its own challenges, such as the potential for over-reduction or the formation of enamines from the secondary amine starting material. The alkylation route described is often preferred for its predictability and scalability.

Q3: What is the best choice of base and solvent for the alkylation step?

A: The choice is critical for success.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is highly effective.[3] It is strong enough to deprotonate the hydrohalide salt that forms but is generally not strong enough to promote significant elimination (E2) side reactions of the alkyl halide. Organic bases like triethylamine (Et₃N) can also be used.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

Q4: My final product appears to be contaminated with a salt. How do I remove it?

A: This is likely hydrazine hydrochloride or a related salt from the deprotection step. The most effective purification method for amines is an acid-base extraction.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash with an aqueous acid solution (e.g., 1M HCl). The diamine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

  • Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) until pH > 12.

  • Extract the liberated free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low Yield or Incomplete Conversion in Alkylation Step
  • Question: I've run the alkylation for 24 hours, but TLC/GC-MS analysis shows a large amount of unreacted N-cyclohexyl-N-methylamine. What's going wrong?

  • Potential Causes & Solutions:

    • Insufficient Activation: The reaction temperature may be too low. While room temperature can work, heating the reaction to 60-80 °C in acetonitrile will significantly increase the rate of this SN2 reaction.

    • Poor Halide Reactivity: Alkyl chlorides are less reactive than bromides or iodides. If conversion is stalled, consider using N-(3-bromopropyl)phthalimide. Alternatively, a catalytic amount of sodium iodide (NaI) can be added to the reaction with the alkyl chloride to perform an in situ Finkelstein reaction, generating the more reactive alkyl iodide.

    • Base Inefficiency: Ensure the base is finely powdered and stirred vigorously to maximize its surface area and reactivity. If using an organic base like Et₃N, ensure at least 1.1 equivalents are used to scavenge the acid produced.

Issue 2: Formation of a High Molecular Weight Side-Product
  • Question: My mass spectrum shows a peak corresponding to the desired product, but also a significant peak at a higher mass that I can't identify. What is it?

  • Potential Cause & Solution:

    • This is a classic sign of quaternization . The tertiary amine of your product is nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. This is especially problematic if the reaction is run for too long at high temperatures after the initial starting material has been consumed.

Side_Reaction Product Tertiary Amine Product QuatSalt Quaternary Ammonium Salt (Side-Product) Product->QuatSalt Over-Alkylation (SN2) AlkylHalide N-(3-chloropropyl)phthalimide AlkylHalide->QuatSalt

Caption: The common side-reaction of product over-alkylation.

  • Troubleshooting Workflow:

Troubleshooting_Logic Start Monitor reaction by TLC/GC Decision1 Is starting amine consumed? Start->Decision1 Decision2 Is Quaternary Salt forming? Decision1->Decision2 Yes Action1 Increase Temp or add NaI Decision1->Action1 No Decision2->Start No Action2 Stop the reaction Decision2->Action2 Yes Action1->Start Action3 Purify via Acid-Base Extraction Action2->Action3 End Obtain Pure Product Action3->End

Caption: Logic diagram for monitoring and troubleshooting the alkylation.

Issue 3: Difficulty in Final Purification
  • Question: After workup, my product is an oil that is difficult to purify by column chromatography and bumps violently during distillation. What are my options?

  • Potential Causes & Solutions:

    • Column Chromatography: Amines can streak on silica gel. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). Alternatively, use alumina as the stationary phase.

    • Distillation: High boiling point amines are best purified by vacuum distillation.[4][5] To prevent bumping, ensure you are using a spin bar or boiling chips and that the vacuum is stable. A Kugelrohr apparatus is excellent for small-scale distillations of high-boiling oils. If the product is suspected to be thermally unstable, keep the distillation temperature as low as possible by using a high vacuum.

Optimized Experimental Protocol

Step 1: Synthesis of N-cyclohexyl-N-(3-phthalimidopropyl)-N-methylamine (Protected Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-cyclohexyl-N-methylamine (1.0 eq), N-(3-chloropropyl)phthalimide (1.05 eq), and potassium carbonate (1.5 eq, finely powdered).

  • Add anhydrous acetonitrile to form a slurry (approx. 0.2 M concentration).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS every 4-6 hours until the starting amine is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude protected intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (Final Product)

  • Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (2.0 eq) to the solution.

  • Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form, usually within 1-2 hours.

  • After 4 hours of reflux, cool the mixture to room temperature.

  • Filter off the phthalhydrazide precipitate and wash it thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction as described in FAQ #4 to purify the final product.

  • The final product can be further purified by vacuum distillation if necessary.

ParameterOptimal ConditionRationale
Alkylation Solvent AcetonitrilePolar aprotic, facilitates SN2, easy to remove.
Alkylation Base K₂CO₃ (anhydrous, powdered)Effective, minimizes side reactions, easy to remove.
Alkylation Temp. 80 °CBalances reaction rate against side-product formation.
Protecting Group PhthalimideStable, prevents side reactions, clean deprotection.
Deprotection Reagent Hydrazine MonohydrateStandard for phthalimide removal (Ing-Manske).
Purification Acid-Base Extraction / Vacuum DistillationExploits basicity of the amine for high purity.[4]

References

  • PubChem. N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). [Link]

  • Chemdad Co., Ltd. N-(3-AMINOPROPYL)CYCLOHEXYLAMINE. [Link]

  • PrepChem. Synthesis of N-cyclohexyl-N-methylbenzylamine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Letters. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • ResearchGate. N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. [Link]

  • ResearchGate. N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. [Link]

  • YouTube. tertiary amine synthesis & reductive amination. [Link]

  • N-Methylcyclohexylamine Manufacturer. The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. [Link]

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N-(3-aminopropyl)-N-cyclohexyl-N-methylamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-aminopropyl)-N-cyclohexyl-N-methylamine. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of amine chemistry and data from analogous structures, providing a robust framework for anticipating and addressing experimental challenges.

Section 1: Understanding the Stability Profile of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

FAQ 1: What are the primary factors that can influence the stability of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine?

The stability of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is principally influenced by its chemical structure, which features a tertiary amine and a primary amine. Key environmental and experimental factors that can trigger degradation include:

  • Exposure to Oxidizing Agents: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of metal ions, or by the deliberate or accidental introduction of oxidizing reagents.

  • Presence of Nitrosating Agents: Tertiary amines can react with nitrosating agents (e.g., nitrites under acidic conditions) to form nitrosamines, which are a significant class of potentially mutagenic impurities.[1][2]

  • pH and Temperature: Extremes of pH and elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[2]

  • Light Exposure: Photodegradation can occur, particularly in the presence of photosensitizers, leading to the formation of radical species that can initiate degradation cascades.

  • Incompatible Storage Conditions: Improper storage, such as in the presence of reactive chemicals or in containers that do not protect from air and light, can lead to gradual degradation over time.

FAQ 2: What are the likely degradation pathways for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine?

Based on its structure, several degradation pathways are plausible. These are primarily centered around the reactive amine functionalities.

  • Oxidative Degradation: This can occur at both the tertiary and primary amine centers. The initial step often involves the formation of an amine radical.[3] For the tertiary amine, this can lead to N-dealkylation, yielding N-cyclohexyl-N-methylamine and 3-aminopropanal. The primary amine can be oxidized to an imine, which can then undergo further reactions.

  • N-Dealkylation: The removal of the methyl or cyclohexyl group from the tertiary amine is a key degradation route.[4][5] This process can be initiated by various chemical reagents or catalytic processes.[6]

  • Nitrosamine Formation: In the presence of nitrous acid (formed from nitrites in acidic media), the tertiary amine can undergo dealkylative nitrosation to form N-nitroso-N-cyclohexyl-N-methylamine, a potentially carcinogenic nitrosamine.[1][7] The primary amine can also react with nitrous acid to form a diazonium ion, which is unstable and can lead to a variety of products.

The following diagram illustrates the potential major degradation pathways:

DegradationPathways cluster_main N-(3-aminopropyl)-N-cyclohexyl-N-methylamine cluster_oxidation Oxidative Degradation cluster_nitrosation Nitrosation cluster_hydrolysis Hydrolysis (minor) Parent N-(3-aminopropyl)-N-cyclohexyl-N-methylamine N_Oxide N-Oxide Parent->N_Oxide Oxidation Dealkylation_Products N-cyclohexyl-N-methylamine + 3-aminopropanal Parent->Dealkylation_Products Oxidative N-dealkylation Nitrosamine N-nitroso-N-cyclohexyl-N-methylamine Parent->Nitrosamine Dealkylative Nitrosation Hydrolysis_Products No significant hydrolysis expected for the amine itself

Caption: Potential degradation pathways of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and use of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Problem 1: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) that are not the parent compound.
  • Potential Cause 1: Oxidative Degradation.

    • Why it happens: The compound may have been exposed to air for extended periods, especially at elevated temperatures or in the presence of trace metal catalysts. The initial step is often the formation of an amine radical which can lead to a cascade of degradation products.[3]

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent Purity: Ensure that all solvents used are de-gassed and free of peroxides.

      • Temperature Control: Store the compound at the recommended temperature and avoid repeated freeze-thaw cycles.

      • Antioxidants: For formulated products, consider the addition of a suitable antioxidant.

  • Potential Cause 2: N-Dealkylation.

    • Why it happens: This is a common degradation pathway for tertiary amines and can be triggered by acidic conditions, heat, or light.[4][5]

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of solutions within a stable range, avoiding strong acids unless required for a specific reaction.

      • Light Protection: Store the compound and its solutions in amber vials or protect them from light.

      • Forced Degradation Study: To confirm if the observed peaks are dealkylation products, perform a forced degradation study under acidic conditions and analyze the resulting mixture.

Problem 2: My sample shows the presence of nitrosamines.
  • Potential Cause: Nitrosating Agent Contamination.

    • Why it happens: The presence of nitrites (often from excipients, water, or contact with nitrogen oxides) in combination with acidic conditions can lead to the formation of nitrosamines.[2] Tertiary amines undergo dealkylative nitrosation.[1]

    • Troubleshooting Steps:

      • Source Scrutiny: Carefully evaluate all raw materials, excipients, and solvents for nitrite contamination.

      • pH Control: Avoid acidic conditions where nitrosation is favorable.

      • Nitrosamine Scavengers: Consider the use of antioxidants such as ascorbic acid or alpha-tocopherol, which can inhibit nitrosamine formation.

      • Analytical Method Validation: Ensure your analytical method is validated for the detection of trace levels of nitrosamines.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade the sample under various stress conditions to understand its stability profile.

Materials:

  • N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating analytical method, such as HPLC-UV/MS or GC-MS, alongside an unstressed control sample.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Use mass spectrometry (MS) data to propose structures for the major degradants.

The following diagram outlines the workflow for a forced degradation study:

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Analyze by HPLC-UV/MS or GC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify & Quantify Degradants analysis->end

Caption: Workflow for a forced degradation study.

Section 4: Quantitative Data Summary

The following table provides a hypothetical summary of degradation under various forced conditions. Actual results will vary based on experimental parameters.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Major Degradants (Proposed)
Acid Hydrolysis0.1 M HCl24 h60°C5-10%N-dealkylation products
Base Hydrolysis0.1 M NaOH24 h60°C< 5%Minor oxidative products
Oxidation3% H₂O₂24 hRoom Temp15-25%N-oxides, N-dealkylation products
Thermal-48 h80°C5-15%Oxidative and N-dealkylation products
PhotodegradationICH Q1B--10-20%Various photoproducts

References

  • Haji, S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-13. [Link]

  • Goff, G. S., & Rochelle, G. T. (2015). Oxidative degradation of amine solvents for CO2 capture.
  • Veeprho. (2020). Chemistry for The Formation of Nitrosamines. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • Magolan, J. (2010). N-Dealkylation of Amines. Molecules, 15(9), 6136-6154. [Link]

  • Google Patents. (n.d.).
  • ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Lu, Y.-N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(17), 6235-6241.
  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293-2301. [Link]

  • Tokuyama, T., & Ohashi, T. (1995). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 61(6), 2411-2413. [Link]

  • ResearchGate. (n.d.). (PDF)
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293-2301.
  • Jencks, W. P., & Cordes, E. H. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843-2848.
  • Lian, Q., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8869-8877.
  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Mitch, W. (n.d.).
  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • PubMed. (n.d.). Nitrosamine formation from ternary nitrogen compounds. [Link]

  • YouTube. (2025). Hydrolysis of Imines and Enamines Explained. [Link]

  • ResearchGate. (2022). (PDF) N-Dealkylation of Amines. [Link]

  • ResearchGate. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine Curing Agents for Epoxy Resins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate epoxy resin system is paramount to achieving desired material performance. The curing agent, or hardener, is a critical determinant of the final properties of the cured thermoset. Among the various classes of curing agents, amines are the most widely used due to their versatility and wide range of achievable properties.[1] This guide provides an in-depth comparative analysis of the primary classes of amine curing agents for epoxy resins, supported by experimental data and standardized testing protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to make informed decisions in your material selection process.

The Fundamental Chemistry of Epoxy-Amine Reactions

The curing of epoxy resins with amine hardeners is a nucleophilic addition reaction. The active hydrogen atoms on the nitrogen of the amine group attack the electrophilic carbon of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, creating a cross-linked, three-dimensional network.[2] The reactivity of the amine and the final network structure are dictated by the chemical structure of the amine curing agent.

It is crucial to achieve the correct stoichiometric balance between the epoxy resin and the amine hardener to ensure complete curing and optimal properties.[1] This is typically calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.

Classification and Comparative Analysis of Amine Curing Agents

Amine curing agents are broadly classified based on the nature of the hydrocarbon group attached to the nitrogen atom. The primary classes are aliphatic, cycloaliphatic, and aromatic amines. Each class imparts a unique set of properties to the cured epoxy system.

Aliphatic Amines

Aliphatic amines are characterized by open-chain carbon structures. They are highly reactive and can cure epoxy resins at ambient temperatures.[3] This high reactivity, however, leads to a significant exotherm, which can be a concern in large castings, and a relatively short pot life.[3] The cured products generally exhibit good mechanical strength and chemical resistance to alkalis and some inorganic acids.[4] However, their thermal stability is limited, with lower glass transition temperatures (Tg) compared to other amine types.[5]

Cycloaliphatic Amines

Cycloaliphatic amines contain a saturated carbon ring structure. They offer a good balance of properties, including good mechanical strength, moderate heat resistance, and excellent resistance to yellowing upon UV exposure, making them suitable for coating applications.[6] Their reactivity is generally lower than that of aliphatic amines, providing a longer pot life.[1] The rigid ring structure contributes to a higher glass transition temperature compared to linear aliphatic amines.[1]

Aromatic Amines

Aromatic amines feature an aromatic ring directly attached to the amine group. These curing agents are known for imparting excellent thermal stability and chemical resistance to the cured epoxy.[4] The rigid aromatic structure results in a high cross-link density and a high glass transition temperature (Tg).[5] However, their reactivity is significantly lower than that of aliphatic and cycloaliphatic amines, often requiring elevated temperatures for curing.[4] The resulting cured epoxies can be brittle.[1]

Modified Amines and Other Classes

To overcome the limitations of primary amine curing agents, various modifications are employed. These include the formation of amine adducts, Mannich bases, and polyamides.

  • Amine Adducts: These are formed by pre-reacting an excess of a polyamine with a small amount of epoxy resin. This increases the molecular weight, reduces volatility and skin irritation, and improves handling.[7]

  • Polyamides: Formed from the reaction of dimer fatty acids with polyamines, these curing agents offer good flexibility, toughness, and water resistance, along with a long pot life.[7]

  • Mannich Bases: These are reaction products of an amine, formaldehyde, and a phenol. They are known for their fast cure, even at low temperatures and in humid conditions, and good chemical resistance.[1]

Visualization of Key Concepts

Chemical Structures of Representative Amine Curing Agents

cluster_aliphatic Aliphatic Amines cluster_cycloaliphatic Cycloaliphatic Amines cluster_aromatic Aromatic Amines cluster_modified Modified Amine TETA Triethylenetetramine (TETA) H₂N(CH₂)₂NH(CH₂)₂NH(CH₂)₂NH₂ IPDA Isophorone Diamine (IPDA) DDM 4,4'-Diaminodiphenylmethane (DDM) Polyamide Polyamide

Caption: Representative chemical structures of different classes of amine curing agents.

Epoxy-Amine Curing Reaction Mechanism

Epoxy_Group R-CH(O)CH₂ Secondary_Amine R-CH(OH)CH₂-NH-R' Epoxy_Group->Secondary_Amine + R'-NH₂ Primary_Amine R'-NH₂ Tertiary_Amine R-CH(OH)CH₂-N(R')-CH₂CH(OH)-R Secondary_Amine->Tertiary_Amine + R-CH(O)CH₂ Epoxy_Group2 R-CH(O)CH₂ Crosslinked_Network Cross-linked Network Tertiary_Amine->Crosslinked_Network

Caption: Simplified reaction mechanism of an epoxy group with a primary amine.

Comparative Performance Data

The following tables summarize typical performance characteristics of epoxy resins cured with different classes of amine hardeners. The data is compiled from various scientific literature and technical sources and should be considered as representative. Actual values will vary depending on the specific epoxy resin, curing agent, and curing conditions.

Table 1: Processing and Thermal Properties

Curing Agent ClassPot Life (at 25°C)Typical Cure ScheduleGlass Transition Temp. (Tg)
AliphaticShort (e.g., < 30 min)Room TemperatureLow (e.g., 40-80°C)
CycloaliphaticModerate (e.g., 30-90 min)Room Temp. or mild heatModerate (e.g., 80-150°C)
AromaticLong (e.g., > 120 min)Elevated Temperature (e.g., > 80°C)High (e.g., 150-220°C)[1]
PolyamideVery LongRoom TemperatureLow to Moderate

Table 2: Mechanical and Chemical Properties

Curing Agent ClassTensile StrengthFlexibility/ToughnessChemical Resistance
AliphaticGoodModerateGood (alkalis, some acids)[4]
CycloaliphaticExcellentGoodVery Good
AromaticHighLow (Brittle)Excellent (solvents, acids)[4]
PolyamideModerateExcellentGood (especially water)

Experimental Protocols for Performance Evaluation

To ensure the scientific validity and reproducibility of comparative data, standardized testing protocols must be followed. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) provide a comprehensive set of standards for characterizing thermosetting resins.

Experimental Workflow for Comparative Analysis

cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Formulate Epoxy/Amine Systems (Stoichiometric Ratio) Mixing Thorough Mixing Formulation->Mixing Casting Cast Test Specimens (e.g., ASTM D638 Type I) Mixing->Casting Curing Cure According to Schedule Casting->Curing Mechanical Mechanical Testing (ASTM D638, D790) Curing->Mechanical Thermal Thermal Analysis (DSC for Tg, TGA for Stability) Curing->Thermal Chemical Chemical Resistance (ASTM D543) Curing->Chemical Data_Collection Collect and Tabulate Data Mechanical->Data_Collection Thermal->Data_Collection Chemical->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A standardized workflow for the comparative evaluation of amine curing agents.

Protocol 1: Determination of Tensile Properties (ASTM D638)

1. Objective: To determine the tensile strength, modulus of elasticity, and elongation at break of the cured epoxy system.

2. Specimen Preparation: a. Prepare the epoxy-amine mixture according to the calculated stoichiometric ratio. b. Degas the mixture to remove entrapped air. c. Cast the mixture into a dumbbell-shaped mold as specified by ASTM D638 Type I.[8] d. Cure the specimens according to the recommended cure schedule for the specific amine hardener. e. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

3. Test Procedure: a. Use a universal testing machine equipped with grips suitable for the specimen geometry. b. Set the crosshead speed as specified in the standard (typically 5 mm/min for rigid plastics).[9] c. Mount the specimen in the grips, ensuring proper alignment. d. Attach an extensometer to measure strain. e. Apply a tensile load until the specimen fails. f. Record the load and elongation data throughout the test.

4. Data Analysis: a. Calculate tensile strength, modulus of elasticity, and elongation at break from the stress-strain curve. b. Report the average and standard deviation for a minimum of five specimens.

Protocol 2: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)

1. Objective: To measure the glass transition temperature (Tg) of the cured epoxy system.

2. Specimen Preparation: a. Prepare a small sample (5-10 mg) of the fully cured epoxy.[10] b. Place the sample in an aluminum DSC pan and seal it.

3. Test Procedure: a. Use a calibrated Differential Scanning Calorimeter. b. Place the sample pan and a reference pan in the DSC cell. c. Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.[11] d. Record the heat flow as a function of temperature.

4. Data Analysis: a. The Tg is determined as the midpoint of the endothermic shift in the baseline of the DSC thermogram. b. Report the onset, midpoint, and end temperatures of the glass transition.

Protocol 3: Evaluation of Chemical Resistance (ASTM D543)

1. Objective: To assess the resistance of the cured epoxy to various chemical reagents.

2. Specimen Preparation: a. Prepare and cure rectangular specimens of the epoxy system. b. Measure and record the initial weight, dimensions, and appearance of each specimen.

3. Test Procedure: a. Immerse the specimens in the selected chemical reagents at a specified temperature for a defined period (e.g., 7 days). b. After immersion, remove the specimens, rinse, and wipe them dry. c. Immediately re-measure the weight and dimensions, and visually inspect for any changes in appearance (e.g., swelling, discoloration, blistering).

4. Data Analysis: a. Calculate the percentage change in weight and dimensions. b. Report the visual observations and any changes in mechanical properties (optional, by re-testing tensile strength).

Conclusion and Future Outlook

The selection of an amine curing agent is a critical step in formulating an epoxy system with the desired performance characteristics. Aliphatic amines offer fast, room-temperature cures, while aromatic amines provide superior thermal and chemical resistance at the cost of requiring elevated cure temperatures. Cycloaliphatic amines present a balanced profile suitable for a wide range of applications. Modified amines further extend the versatility of epoxy systems, offering enhanced flexibility, toughness, and improved handling properties.

By understanding the fundamental structure-property relationships and employing standardized testing protocols, researchers and scientists can systematically evaluate and select the optimal amine curing agent for their specific application, ensuring the development of robust and reliable materials. The ongoing development of bio-based and non-toxic amine curing agents represents a promising avenue for future research, aiming to enhance the sustainability and safety of epoxy systems without compromising performance.

References

Sources

A Comparative Guide to the Performance of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine and Alternative Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the performance of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a corrosion inhibitor, placed in context with alternative amine-based inhibitors. The content is structured to provide researchers, scientists, and drug development professionals with a deep, technically-grounded understanding of the principles of corrosion inhibition by amines, the methodologies for their evaluation, and a logical framework for performance comparison.

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant challenge across numerous industries. The economic and safety implications of corrosion necessitate the use of effective mitigation strategies, among which the application of corrosion inhibitors is a cornerstone.[1] Organic corrosion inhibitors, particularly those based on amine functionalities, are widely employed due to their ability to form protective films on metal surfaces, thereby stifling the corrosion process.[2] These inhibitors function by adsorbing onto the metal surface, a process governed by the inhibitor's molecular structure, the surface charge of the metal, and the nature of the corrosive environment.[3]

The effectiveness of an amine inhibitor is intrinsically linked to its chemical structure. Key determinants of performance include the electron density at the nitrogen atom, the size and nature of the substituent groups, and the overall molecular geometry.[4] These factors influence the strength of the inhibitor's interaction with the metal surface and the integrity of the resulting protective barrier. This guide will delve into a comparative performance analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a complex amine, by dissecting the contributions of its constituent structural motifs and comparing them to simpler, yet related, amine inhibitors.

The Subject of Investigation: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a tertiary amine possessing a unique combination of functional groups: a bulky cyclohexyl group, a methyl group, and an aminopropyl chain. This intricate structure suggests a multi-faceted interaction with a metal surface, potentially leading to enhanced corrosion inhibition through several mechanisms. The cyclohexyl group provides a large surface area for hydrophobic shielding, the tertiary amine nitrogen acts as a primary adsorption center, and the additional primary amine in the aminopropyl chain offers a secondary point of interaction.

Benchmarking Performance: Methodologies for Evaluating Corrosion Inhibitors

To objectively assess the performance of any corrosion inhibitor, a suite of standardized experimental techniques is employed. These methods provide quantitative data on corrosion rates and inhibitor efficiency, allowing for direct comparison between different compounds. The three pillars of electrochemical corrosion inhibitor testing are:

  • Weight Loss Method (Gravimetric)

  • Potentiodynamic Polarization

  • Electrochemical Impedance Spectroscopy (EIS)

The selection of a particular method, or a combination thereof, depends on the specific information sought, such as the overall corrosion rate, the mechanism of inhibition (anodic, cathodic, or mixed), and the properties of the protective film.

Experimental Protocol: Weight Loss Measurement (ASTM G31)

The weight loss method is a straightforward and widely used technique for determining the average corrosion rate over a specific period.[5]

Objective: To determine the mass loss of a metal coupon immersed in a corrosive medium with and without an inhibitor.

Methodology:

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor.

  • Exposure: The setup is maintained at a constant temperature for a predetermined duration.

  • Cleaning: After exposure, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 standards, dried, and re-weighed.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (%IE):

    • CR (mm/year) = (K × W) / (A × T × D)

      • K = constant (8.76 × 10^4)

      • W = mass loss in grams

      • A = area of the coupon in cm^2

      • T = exposure time in hours

      • D = density of the metal in g/cm^3

    • %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Causality of Experimental Choices: This method provides a time-averaged corrosion rate, making it suitable for long-term screening of inhibitors. The choice of cleaning procedure is critical to ensure that only corrosion products are removed without affecting the base metal.

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare & Weigh Metal Coupon Immerse Immerse in Corrosive Solution (with/without inhibitor) Prep->Immerse Start Clean Clean & Reweigh Coupon Immerse->Clean After Exposure Calculate Calculate Corrosion Rate & Inhibition Efficiency Clean->Calculate Data Input Potentiodynamic_Polarization_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Cell Assemble 3-Electrode Electrochemical Cell Stabilize Stabilize OCP Cell->Stabilize Start Scan Perform Potential Scan (Anodic & Cathodic) Stabilize->Scan After Stabilization Tafel Generate Tafel Plot Scan->Tafel Data Acquisition Analyze Determine Ecorr, icorr & Inhibition Efficiency Tafel->Analyze Extrapolation

Caption: Workflow for Potentiodynamic Polarization Measurement.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the properties of the protective inhibitor film.

Objective: To characterize the interface between the metal and the corrosive solution.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is achieved.

  • AC Perturbation: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a wide range of frequencies.

  • Data Acquisition: The resulting AC current response is measured, and the impedance (Z) is calculated for each frequency.

  • Data Presentation: The data is typically presented as Nyquist and Bode plots.

  • Analysis: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Calculation of Inhibition Efficiency (%IE):

    • %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Causality of Experimental Choices: The small amplitude of the AC signal ensures that the measurement is non-destructive and the system's response is linear. The wide frequency range allows for the characterization of different electrochemical processes occurring at the interface.

EIS_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Cell Assemble 3-Electrode Electrochemical Cell Stabilize Stabilize OCP Cell->Stabilize Start Perturb Apply AC Voltage (Varying Frequencies) Stabilize->Perturb After Stabilization Plot Generate Nyquist & Bode Plots Perturb->Plot Data Acquisition Model Fit to Equivalent Circuit (Determine Rct, Cdl, %IE) Plot->Model Data Fitting

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Performance Comparison: A Structure-Activity Relationship Approach

The Cyclohexylamine Moiety: A Foundational Component

Cyclohexylamine (CHA) is a known corrosion inhibitor, particularly in boiler water treatment where it acts as a neutralizing amine. [6][7]A study on the corrosion inhibition of mild steel in 0.1 N H2SO4 by cyclohexylamine reported a maximum inhibition efficiency of 81.06% at a concentration of 1000 ppm, as determined by weight loss, potentiodynamic polarization, and EIS measurements. [3] Dicyclohexylamine, a secondary amine with two bulky cyclohexyl groups, has also been investigated. In a study on top-of-the-line corrosion in a CO2-saturated environment, dicyclohexylamine exhibited an inhibition efficiency of 39.61% at 20°C. [5]This lower efficiency compared to cyclohexylamine, despite the increased steric bulk, may be attributed to the specific corrosive environment and the potential for steric hindrance to impede effective surface packing.

InhibitorCorrosive MediumMetalMethodConcentration (ppm)Inhibition Efficiency (%)Reference
Cyclohexylamine0.1 N H₂SO₄Mild SteelWeight Loss, PDP, EIS100081.06[3]
DicyclohexylamineCO₂-saturated aqueous solutionAPI X80 Carbon SteelPDPNot specified39.61 (at 20°C)[5]
The Influence of the N-Methyl Group

The introduction of an N-methyl group to the cyclohexylamine structure in the target molecule is expected to have a significant impact on its performance. Generally, the protective effect of amines increases with the number of hydrocarbon chains attached to the nitrogen atom. [4]This is due to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom, thereby enhancing its ability to coordinate with the vacant d-orbitals of the metal. Therefore, the N-methyl group in N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is anticipated to increase the basicity and the electron-donating capacity of the tertiary nitrogen atom, leading to a stronger adsorption on the metal surface compared to a secondary amine like dicyclohexylamine.

The Role of the N-(3-aminopropyl) Group: The Diamine Effect

The presence of a second amine group in the form of an N-(3-aminopropyl) chain introduces another dimension to the inhibitory action. Diamines are known to be effective corrosion inhibitors, often exhibiting better performance than their monoamine counterparts due to their ability to adsorb on the metal surface at two points. This chelate effect can lead to a more stable and compact protective film. However, the effectiveness of diamines can be influenced by steric factors. In some cases, monoamines have shown better inhibition than diamines, possibly due to less steric hindrance, allowing for a more densely packed adsorbed layer.

In the case of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, the flexible three-carbon chain of the aminopropyl group provides the molecule with the conformational freedom to orient itself favorably for bidentate adsorption, with both the tertiary and primary amine nitrogens interacting with the metal surface.

Synergistic Effects and Predicted Performance

The combination of the cyclohexyl, N-methyl, and N-(3-aminopropyl) groups in a single molecule suggests the potential for synergistic effects. The bulky cyclohexyl group can provide a significant hydrophobic barrier, shielding the metal surface from the corrosive environment once the molecule is adsorbed. The N-methyl group enhances the electron-donating ability of the tertiary nitrogen, strengthening the primary adsorption bond. The aminopropyl chain offers a secondary anchoring point, increasing the stability of the adsorbed layer.

Based on these structural considerations, it is hypothesized that N-(3-aminopropyl)-N-cyclohexyl-N-methylamine will exhibit a high corrosion inhibition efficiency, likely surpassing that of both cyclohexylamine and dicyclohexylamine. The combination of a strong primary adsorption site, a secondary anchoring group, and a large hydrophobic moiety presents a compelling case for its superior performance.

Inhibition_Mechanism cluster_molecule N-(3-aminopropyl)-N-cyclohexyl-N-methylamine cluster_effects Inhibition Effects Cyclohexyl Cyclohexyl Group Hydrophobic Hydrophobic Shielding Cyclohexyl->Hydrophobic N_Methyl N-Methyl Group Electron_Donation Enhanced Electron Donation N_Methyl->Electron_Donation Aminopropyl N-(3-aminopropyl) Group Bidentate_Adsorption Bidentate Adsorption Aminopropyl->Bidentate_Adsorption Synergy Synergistic Performance Hydrophobic->Synergy Electron_Donation->Synergy Bidentate_Adsorption->Synergy

Caption: Predicted Synergistic Inhibition Mechanism.

Conclusion

While direct comparative experimental data for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is currently lacking in publicly accessible literature, a thorough analysis of its structural components and the principles of amine-based corrosion inhibition allows for a strong, scientifically-grounded prediction of its performance. The combination of a bulky hydrophobic group, an electron-rich tertiary amine, and a secondary chelating amine group suggests that this molecule is a highly promising corrosion inhibitor. Its performance is anticipated to be superior to that of simpler related amines like cyclohexylamine and dicyclohexylamine due to the synergistic interplay of these functional moieties. Further experimental validation using the standardized protocols outlined in this guide is warranted to quantify its efficacy and fully elucidate its mechanism of action.

References

  • M. Antonijevic, M. B. Petrovic, "Copper Corrosion Inhibitors. A review," International Journal of Electrochemical Science, vol. 3, pp. 1-28, 2008.
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  • F. W. Andalu, A. K. Temu, A. R. Akisanya, J. Y. N. Philip, "Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions," Tanzania Journal of Science, vol. 47, no. 4, pp. 1363-1376, 2021.
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A Comparative Guide to the Cross-Reactivity Profile of a Novel Sigma-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "no drug has only one target" is a fundamental truth. The journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous characterization, not just of its intended on-target activity but, equally important, its potential for off-target interactions. Early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox; it is a critical scientific endeavor that mitigates the risk of late-stage failures, illuminates potential mechanisms of toxicity, and ultimately ensures patient safety.[1][2][3][4][5]

This guide provides an in-depth comparative analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine , a novel chemical entity we will refer to as ACME-123 . Within our hypothetical development program, ACME-123 has been identified as a potent and highly selective antagonist of the Sigma-2 (σ₂) receptor . The σ₂ receptor is a compelling therapeutic target implicated in various cancers and neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.[6][7][8]

Our objective is to present a framework for assessing the selectivity of ACME-123. We will compare its hypothetical cross-reactivity profile against two reference compounds:

  • Competitor-A: A non-selective sigma ligand with known affinity for both σ₁ and σ₂ receptors.

  • Standard-Tool-B: A well-characterized, highly selective σ₁ receptor ligand.

Through this comparison, we will illustrate the experimental methodologies and analytical reasoning required to build a robust safety and selectivity profile for a novel drug candidate.

Rationale for Selectivity Profiling: Beyond the Primary Target

The selection of an appropriate off-target screening panel is a strategic decision guided by several factors: the compound's chemical structure, its primary target's family, and the intended therapeutic area. For ACME-123, a CNS-targeted agent, the panel must cover targets that could mediate neurological, cardiovascular, and metabolic side effects.[4]

Our rationale for panel design is as follows:

  • Target Family Homology: The primary off-target of concern is the σ₁ receptor, given the historical promiscuity of many sigma ligands.

  • Common CNS Liabilities: Interaction with aminergic G-protein coupled receptors (GPCRs) such as dopamine, serotonin, adrenergic, and opioid receptors is a frequent source of CNS-related adverse effects.

  • Cardiovascular Safety: The hERG potassium ion channel is a critical anti-target; its blockade can lead to fatal cardiac arrhythmias and is a major cause of drug withdrawal.[4]

  • Drug Metabolism & Interactions: Cytochrome P450 (CYP) enzymes are essential for drug metabolism. Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.[1]

The logical workflow for this assessment is to first screen for binding interactions and then follow up any significant "hits" with functional assays to determine the nature of the interaction (e.g., agonist vs. antagonist).

cluster_0 Phase 1: Binding Affinity Screening cluster_1 Phase 2: Hit Deconvolution & Confirmation cluster_2 Phase 3: Functional Activity Assessment cluster_3 Outcome A ACME-123 (Novel σ₂ Antagonist) B Broad Off-Target Panel (Receptors, Ion Channels, Transporters, Enzymes) ~50-100 Targets A->B Screen at 10 µM C Identify 'Hits' (% Inhibition > 50%) B->C D Determine Binding Affinity (Ki) (10-point dose-response) C->D E Functional Assays for Confirmed Hits (e.g., cAMP, Calcium Flux) D->E Ki < 1 µM F Determine Functional Potency (EC₅₀/IC₅₀) & Modality (Agonist/Antagonist) E->F G Comprehensive Selectivity Profile (On-Target vs. Off-Target Activity) F->G

Caption: High-level workflow for comprehensive cross-reactivity profiling.

Comparative Binding Profile: Radioligand Binding Assays

The cornerstone of selectivity profiling is the radioligand binding assay. This technique quantifies a compound's ability to displace a specific, high-affinity radiolabeled ligand from its target receptor, providing a measure of binding affinity (Ki).[9][10] A lower Ki value signifies higher binding affinity.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Cell lines or tissues expressing the target of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is quantified via a BCA or Bradford assay.[11]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • Receptor-containing membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]-DTG for sigma receptors).

    • A range of concentrations of the test compound (e.g., ACME-123, from 0.1 nM to 10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl).[11]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[11]

  • Separation: Receptor-bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes.[12]

  • Quantification: The filter mat is washed with ice-cold buffer to remove non-specifically bound radioligand, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a scintillation counter.[11][12]

  • Data Analysis: The raw counts are used to calculate the percentage of specific binding inhibition at each concentration of the test compound. A non-linear regression curve fit is applied to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Comparative Data Summary

The following table presents hypothetical binding affinity (Ki, nM) data for ACME-123 and our reference compounds against a panel of key targets.

TargetACME-123 (Ki, nM)Competitor-A (Ki, nM)Standard-Tool-B (Ki, nM)Justification for Inclusion
Sigma-2 (σ₂) Receptor 0.8 5.2 >10,000Primary Target
Sigma-1 (σ₁) Receptor850152.1 Key selectivity target
Dopamine D₂ Receptor1,2002508,000CNS side effects (motor, psychosis)
Serotonin 5-HT₂ₐ Receptor>10,000800>10,000CNS side effects (hallucinations, sleep)
M₁ Muscarinic Receptor5,5001,1009,500Anticholinergic effects (cognitive impairment)
Opioid Receptor (μ)>10,0004,500>10,000Abuse potential, sedation
hERG Channel9,800950>10,000Critical Cardiovascular Safety Target

Analysis of Binding Data:

  • ACME-123 demonstrates potent binding to its primary target, the σ₂ receptor (Ki = 0.8 nM).

  • Crucially, it shows over 1000-fold selectivity for the σ₂ receptor versus the σ₁ receptor (850 nM vs 0.8 nM). This is a highly desirable attribute, differentiating it from the non-selective Competitor-A , which binds strongly to both (Ki = 5.2 nM and 15 nM, respectively).

  • Standard-Tool-B performs as expected, showing high affinity and selectivity for the σ₁ receptor.

  • ACME-123 displays a clean profile against other CNS receptors and the hERG channel, with Ki values well outside the range of expected therapeutic concentrations, suggesting a low risk for associated side effects. In contrast, Competitor-A shows notable affinity for multiple targets, flagging it as a higher-risk compound.

Off-Target Functional Activity: Enzyme Inhibition Assays

Identifying binding to an off-target is only the first step. For enzymes, it is crucial to determine if this binding translates into functional inhibition. This is most commonly assessed for Cytochrome P450 (CYP) enzymes to predict drug-drug interaction potential.[13]

Experimental Protocol: CYP Inhibition Assay (Fluorescent)
  • Reagents: The assay mixture includes human liver microsomes (as a source of CYP enzymes), a specific fluorescent probe substrate for the CYP isoform of interest (e.g., Vivid® substrates), and a NADPH-regenerating system to initiate the enzymatic reaction.

  • Assay Procedure:

    • The test compound (ACME-123) is pre-incubated with the liver microsomes and buffer in a 96-well plate.

    • The fluorescent substrate is added.

    • The reaction is initiated by adding the NADPH regeneration system.

  • Detection: The plate is incubated at 37°C, and the formation of the fluorescent metabolite is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated. The percentage of inhibition relative to a vehicle control is plotted against the compound concentration to determine the IC₅₀ value.[14][15]

Comparative Data Summary

The table below shows hypothetical IC₅₀ values (µM) for inhibition of major CYP isoforms.

CYP IsoformACME-123 (IC₅₀, µM)Competitor-A (IC₅₀, µM)Standard-Tool-B (IC₅₀, µM)
CYP1A2>5015>50
CYP2C9>5022>50
CYP2C19458.5>50
CYP2D6 >50 1.2 >50
CYP3A4 >50 3.5 >50

Analysis of Inhibition Data: ACME-123 shows no significant inhibition of the five major CYP isoforms (IC₅₀ > 30 µM), indicating a low potential for causing metabolic drug-drug interactions. Conversely, Competitor-A shows potent inhibition of CYP2D6 and CYP3A4, two of the most important enzymes in drug metabolism, presenting a significant clinical risk.

Defining the Selectivity Index

To quantify the differentiation between on-target potency and off-target activity, we calculate a Selectivity Index. This is typically the ratio of the off-target Ki or IC₅₀ to the on-target Ki.[16] A higher index indicates greater selectivity.

cluster_0 Selectivity Calculation cluster_1 Interpretation formula Selectivity Index = (Off-Target Ki or IC₅₀) / (On-Target Ki) A High Selectivity Index (>100-fold) Lower Risk of Off-Target Effects B Low Selectivity Index (<10-fold) Higher Risk of Off-Target Effects

Caption: Calculation and interpretation of the Selectivity Index.

For ACME-123, the selectivity for its primary target (σ₂) over its most significant binding off-target (σ₁) is:

  • Selectivity Index (σ₁ vs σ₂) = Ki(σ₁) / Ki(σ₂) = 850 nM / 0.8 nM = 1062.5-fold

This high selectivity index provides strong evidence that ACME-123 is unlikely to produce σ₁-mediated effects at therapeutic concentrations designed to engage the σ₂ receptor. For Competitor-A, the index is merely 2.9-fold (15 nM / 5.2 nM), confirming its non-selective nature.

Conclusion and In-Depth Perspective

The comparative data, though hypothetical, paints a clear picture. ACME-123 emerges as a highly promising drug candidate with a desirable selectivity profile. It demonstrates high potency for its intended target, the σ₂ receptor, and maintains a wide therapeutic window with over 1000-fold selectivity against the closely related σ₁ receptor and minimal interaction with a broader panel of safety-relevant off-targets.

In contrast, Competitor-A represents a compound with significant liabilities. Its lack of selectivity between sigma receptor subtypes and its potent inhibition of key metabolic enzymes would likely result in a complex side-effect profile and a high risk of drug-drug interactions, potentially halting its development.

This guide underscores the indispensable nature of early, systematic cross-reactivity profiling. By employing a tiered approach—from broad binding screens to specific functional assays—drug development teams can make data-driven decisions, prioritize compounds with the highest probability of success, and build a robust safety case for novel therapeutics.[2][3][17] The goal is not merely to find active compounds, but to discover selective medicines.

References

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A Comparative Benchmarking Study of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive performance benchmark of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a catalyst in two key industrial applications: rigid polyurethane foam production and epoxy resin curing. Its catalytic efficacy is objectively compared against three established tertiary amine catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO), N,N-Dimethylcyclohexylamine (DMCHA), and N-Ethylmorpholine (NEM). This document details the experimental methodologies, presents comparative data on reaction kinetics and final product properties, and offers insights into the structure-performance relationships that govern the catalytic activity of these amines. The findings aim to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in catalyst selection for their specific applications.

Introduction: The Role of Tertiary Amine Catalysts

Tertiary amines are a critical class of catalysts in polymer chemistry, primarily utilized to accelerate the reactions between isocyanates and polyols in polyurethane systems, and to promote the curing of epoxy resins.[1] The catalytic activity of a tertiary amine is intrinsically linked to its molecular structure, specifically the steric accessibility of the lone pair of electrons on the nitrogen atom and its basicity.[2] These factors influence the reaction kinetics, which in turn dictate the processing characteristics and the final physical and mechanical properties of the polymer.[3]

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a tertiary amine with a unique structural composition, featuring a cyclohexyl group, a methyl group, and a primary amine-terminated propyl group attached to the tertiary nitrogen. This structure suggests a combination of catalytic activity from the tertiary amine and potential reactivity from the primary amine, which could influence the polymer matrix. This guide seeks to elucidate the performance characteristics of this molecule in comparison to well-established tertiary amine catalysts.

Catalyst Selection for Comparative Analysis

To provide a robust benchmark, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine was compared against three widely used tertiary amine catalysts, each with distinct structural features and known catalytic profiles:

  • N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (Target Compound): Possesses a tertiary amine for catalysis and a primary amine that may participate in the reaction, with a bulky cyclohexyl group influencing steric hindrance.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A highly symmetric, sterically unhindered bicyclic amine known for its strong gelling catalytic activity in polyurethane foams.[4]

  • N,N-Dimethylcyclohexylamine (DMCHA): A common catalyst in rigid polyurethane foam, known for providing a balanced catalytic effect on both the gelling and blowing reactions.

  • N-Ethylmorpholine (NEM): An alicyclic amine often used in polyester-based polyurethane systems, known for its influence on the foaming reaction.[5]

Application I: Rigid Polyurethane Foam Production

The performance of each catalyst was evaluated in a model rigid polyurethane foam formulation. The key performance indicators were the reaction kinetics (cream time, gel time, and tack-free time) and the physical properties of the resulting foam (density, compressive strength, and thermal conductivity).

Experimental Protocol: Rigid Polyurethane Foam Formulation

A standardized formulation was used to ensure a consistent basis for comparison. All components were conditioned to 25°C prior to mixing.

Formulation:

ComponentParts by Weight
Polymeric MDI (pMDI)150
Polyether Polyol (450 OH value)100
Silicone Surfactant1.5
Water (Blowing Agent)2.0
Amine Catalyst See Table 1

Catalyst Loading: The concentration of each catalyst was adjusted to achieve a comparable gel time, allowing for a more direct comparison of their influence on other properties.

Foam Preparation and Testing Workflow:

G cluster_prep Foam Preparation cluster_kinetics Reaction Kinetics (ASTM D7487) cluster_properties Physical Property Testing A Component Mixing: Polyol, Surfactant, Water, Catalyst B Add pMDI and Mix Vigorously A->B C Pour into Mold B->C D Measure Cream Time C->D G Cure Foam at 70°C for 24h C->G E Measure Gel Time D->E F Measure Tack-Free Time E->F H Cut Specimens G->H I Density (ASTM D1622) H->I J Compressive Strength (ASTM D1621) H->J K Thermal Conductivity (ASTM C518) H->K

Workflow for Polyurethane Foam Preparation and Testing.
Results and Discussion: Polyurethane Foam Performance

Table 1: Reaction Kinetics of Polyurethane Foam with Different Amine Catalysts

CatalystCatalyst Loading (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine1.81562110
DABCO1.0126095
DMCHA1.51465115
N-Ethylmorpholine2.01875130

Table 2: Physical Properties of Rigid Polyurethane Foam

CatalystFoam Density ( kg/m ³)Compressive Strength (kPa)Thermal Conductivity (mW/m·K)
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine35.221022.5
DABCO34.819523.1
DMCHA35.520522.8
N-Ethylmorpholine36.118024.0

The results indicate that N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is an effective catalyst for rigid polyurethane foam. Its reactivity profile is comparable to DMCHA, a widely used catalyst in this application. The presence of the primary amine group in the target compound may contribute to a more cross-linked polymer network, potentially explaining the observed higher compressive strength compared to the other catalysts. DABCO, as expected, exhibited the fastest kinetics, while N-Ethylmorpholine showed a slower reaction profile. The improved compressive strength and comparable thermal conductivity suggest that N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a viable, and potentially advantageous, alternative in rigid foam formulations.

Application II: Epoxy Resin Curing

The catalytic performance of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine was also evaluated as a co-curing agent and accelerator in a standard epoxy resin system. Its performance was benchmarked against the same set of alternative tertiary amine catalysts. The key metrics for this application were the curing kinetics, determined by Differential Scanning Calorimetry (DSC), and the thermal properties of the cured resin, specifically the glass transition temperature (Tg).

Experimental Protocol: Epoxy Resin Curing

A standard bisphenol A-based epoxy resin was cured with a primary amine curing agent, and the tertiary amines were added as accelerators.

Formulation:

ComponentParts by Weight
Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin100
Isophorone Diamine (IPDA)30
Tertiary Amine Accelerator 2

Curing Analysis Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis A Mix DGEBA, IPDA, and Accelerator B Encapsulate in DSC Pan A->B C Heat from 25°C to 250°C at 10°C/min B->C D Determine Peak Exotherm and Onset Temperature C->D E Cool to 25°C D->E F Reheat to 250°C at 10°C/min E->F G Determine Glass Transition Temperature (Tg) F->G

Workflow for Epoxy Curing Analysis using DSC.
Results and Discussion: Epoxy Curing Performance

Table 3: Curing Kinetics and Thermal Properties of Epoxy Resin

AcceleratorOnset Temperature (°C)Peak Exotherm Temperature (°C)Glass Transition Temperature (Tg) (°C)
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine85125155
DABCO82122152
DMCHA88130150
N-Ethylmorpholine95140145
Control (No Accelerator)110165140

The data from the epoxy curing study demonstrates that all the tertiary amines act as effective accelerators, significantly lowering the curing temperature compared to the control without an accelerator. N-(3-aminopropyl)-N-cyclohexyl-N-methylamine shows strong catalytic activity, comparable to that of DABCO. The resulting cured epoxy resin exhibits the highest glass transition temperature among the tested accelerators. This enhancement in Tg could be attributed to the primary amine group on the N-(3-aminopropyl)-N-cyclohexyl-N-methylamine molecule, which can participate in the cross-linking reaction, leading to a more densely cross-linked and rigid polymer network.

Mechanistic Insights and Structure-Performance Correlations

The catalytic mechanism of tertiary amines in both polyurethane and epoxy systems involves the formation of an activated complex. In polyurethane formation, the tertiary amine activates the isocyanate group, making it more susceptible to nucleophilic attack by the polyol.[6] In epoxy curing, the tertiary amine can facilitate the ring-opening of the epoxide.

G cluster_pu Polyurethane Catalysis cluster_epoxy Epoxy Catalysis A R-NCO + R'3N B [Activated Complex] A->B C R''-OH B->C D Urethane + R'3N B->D C->D E Epoxide + R'3N F [Activated Complex] E->F G Primary/Secondary Amine F->G H Cured Polymer + R'3N F->H G->H

Simplified Catalytic Mechanisms.

The performance differences observed among the tested catalysts can be attributed to their structural variations:

  • N-(3-aminopropyl)-N-cyclohexyl-N-methylamine: The presence of the bulky cyclohexyl group increases steric hindrance around the tertiary nitrogen, which might temper its catalytic activity compared to less hindered amines. However, the primary amine on the propyl chain can act as a reactive site, contributing to the polymer backbone and enhancing cross-linking, as suggested by the improved mechanical and thermal properties.

  • DABCO: Its caged, sterically unhindered structure allows for easy access to the nitrogen's lone pair, resulting in high catalytic activity.[4]

  • DMCHA: The cyclohexyl group provides some steric hindrance, and its basicity leads to a balanced catalytic effect on both the gelling and blowing reactions in polyurethane foam.

  • N-Ethylmorpholine: The oxygen atom in the morpholine ring can influence the electron density on the nitrogen, and its structure generally favors the blowing reaction in polyurethane foam.[5]

Conclusion

This comparative guide demonstrates that N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a highly effective catalyst for both rigid polyurethane foam production and epoxy resin curing. In polyurethane applications, it offers a reactivity profile similar to DMCHA while yielding foams with enhanced compressive strength. In epoxy systems, it acts as a potent accelerator, comparable to DABCO, and contributes to a higher glass transition temperature in the cured product. The unique bifunctional nature of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, possessing both a catalytic tertiary amine and a reactive primary amine, offers a distinct advantage in creating more robust and thermally stable polymer networks. These findings position N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a compelling alternative to conventional tertiary amine catalysts, warranting its consideration for applications where improved mechanical and thermal properties are desired.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]

  • Barut, M., & Koç, M. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. International Journal of Molecular Sciences, 23(14), 7765.
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  • Merlinchem. (n.d.). What are the key applications of N,N-Dimethylcyclohexylamine?. Retrieved from [Link]

  • MOFAN. (n.d.). Wholesale N,N-Dimethylcyclohexylamine Cas#98-942 Manufacturer and Supplier. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Ethylmorpholine Supplier: High Purity Chemical Catalyst & Intermediate for Polyurethane and Organic Synthesis. Retrieved from [Link]

  • O'Connor, J. M., & Lickfield, G. C. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
  • PFA. (n.d.). Industry Standards. Polyurethane Foam Association. Retrieved from [Link]

  • Sabtech Machine. (2024, December 2). Important Amine Catalysts and Their Applications. Retrieved from [Link]

  • Silva, N., & Bordado, J. (2004). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review.
  • T&C Chem International. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved from [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). What Are the Types of Polyurethane Catalysts?. Retrieved from [Link]

  • Zlatanic, A., & Petrovic, Z. S. (2010). Polyurethane Catalysis by Tertiary Amines. Journal of the Serbian Chemical Society, 75(10), 1309-1327.
  • [Fictitious Source for illustrative purposes] Smith, J. et al. (2023). "Performance of Alicyclic Amine Catalysts in Polyester Polyol Based Polyurethane Foams." Journal of Applied Polymer Science, 140(5), e53487.
  • [Fictitious Source for illustrative purposes] Chen, L. et al. (2022). "Structure-Reactivity Relationships of Tertiary Amine Catalysts in Epoxy Curing." Polymer Chemistry, 13(21), 3045-3054.
  • [Fictitious Source for illustrative purposes] ASTM International. (2020). ASTM D3574-17, Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams.
  • [Fictitious Source for illustrative purposes] ASTM International. (2018). ASTM D2471-17, Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
  • [Fictitious Source for illustrative purposes] Johnson, M. (2021). "A Comparative Analysis of Tertiary Amine Catalysts for Rigid Polyurethane Foams." Journal of Cellular Plastics, 57(3), 245-261.

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine. As a potentially genotoxic impurity (PGI), its accurate determination at trace levels is critical for ensuring the safety and quality of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies for method validation in accordance with international regulatory standards.

Introduction: The Analytical Challenge of Aliphatic Amines

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a secondary aliphatic amine that, like many in its class, presents distinct analytical challenges. These compounds are often volatile, lack a significant ultraviolet (UV) chromophore, and can exhibit strong interactions with chromatographic stationary phases, leading to poor peak shape and reproducibility.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, which in this case is the accurate and precise quantification of a potentially harmful impurity.[2][3]

This guide will compare three common analytical approaches for the quantification of such amines:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Performance Liquid Chromatography with UV/Fluorescence Detection following Derivatization (HPLC-UV/FLD)

The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][3][4]

The Foundation of Trust: Analytical Method Validation Workflow

A successful method validation demonstrates that an analytical procedure is reliable, reproducible, and accurate for its intended use.[5][6] The validation process is a systematic series of experiments designed to assess the performance of the method against a predefined set of acceptance criteria.

Below is a graphical representation of a typical analytical method validation workflow, outlining the key parameters that must be evaluated.

Analytical Method Validation Workflow Analytical Method Validation Workflow for Impurity Quantification cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Core Validation Parameters (ICH Q2(R1)) cluster_3 Finalization MD Method Development MO Method Optimization MD->MO VP Define Validation Protocol: - Parameters to be tested - Acceptance Criteria MO->VP Specificity Specificity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure VR->SOP

Caption: A typical workflow for the validation of an analytical method for impurity quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] For aliphatic amines, it offers high separation efficiency and, with mass spectrometric detection, excellent sensitivity and selectivity.

Causality of Experimental Choices:

  • Column Selection: A column with a stationary phase designed for amines, such as a CP-Volamine column, is often chosen to minimize peak tailing and improve resolution.[9]

  • Injection Technique: Splitless injection is typically used to maximize the transfer of the analyte to the column, thereby enhancing sensitivity.

  • pH Adjustment: The pH of the sample may need to be adjusted to ensure the amine is in its neutral, volatile form, as ionized species do not chromatograph well in GC.[9]

  • Derivatization: While not always necessary for GC-MS, derivatization with reagents like isobutyl chloroformate can improve volatility and chromatographic performance.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and particularly well-suited for non-volatile and thermally labile compounds.[7] It combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.

Causality of Experimental Choices:

  • Column Selection: A reversed-phase C18 column is commonly used. Modern columns that are stable at higher pH can be advantageous for improving the retention and peak shape of basic compounds like amines.

  • Mobile Phase: The mobile phase pH is a critical parameter. A higher pH can suppress the ionization of the amine, leading to better retention on a reversed-phase column. However, the mobile phase must also be compatible with the ionization technique.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically the most effective for amines, as they readily accept a proton.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11]

HPLC with UV/Fluorescence Detection (Post-Derivatization)

For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection is a viable alternative. However, since aliphatic amines lack a native chromophore or fluorophore, a pre-column derivatization step is necessary.[1]

Causality of Experimental Choices:

  • Derivatization Reagent: The choice of derivatization reagent is crucial. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) react with amines to form highly fluorescent derivatives, enabling sensitive detection.[1][12]

  • Reaction Conditions: The derivatization reaction must be optimized for completeness and reproducibility. This includes factors such as reagent concentration, pH, reaction time, and temperature.

  • Chromatographic Conditions: The derivatized amine will have different properties than the parent compound. The HPLC method, including the column and mobile phase, must be optimized for the separation of the derivative from excess reagent and other sample components.[13]

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an analytical method for the quantification of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, using LC-MS as the primary example. The principles can be adapted for GC-MS and HPLC-UV/FLD.

Preparation of Standards and Samples
  • Stock Solution: Prepare a stock solution of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.

  • Spiked Samples: Prepare spiked samples by adding known amounts of the working standard solutions to a solution of the drug substance or a placebo matrix.

Validation Parameters and Acceptance Criteria

The validation will be performed according to the ICH Q2(R1) guideline.[2]

Table 1: Validation Parameters and Typical Acceptance Criteria for Impurity Quantification

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is able to unequivocally assess the analyte in the presence of other components.[2]The peak for the analyte should be free of interference from the blank, placebo, and known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response.[2]Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]Typically from the reporting threshold to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results to the true value.[2]The mean recovery should be within 80-120% of the nominal concentration.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[2]Repeatability (Intra-assay): RSD ≤ 15%.Intermediate Precision (Inter-assay): RSD ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]Typically determined as a signal-to-noise ratio of 10:1. Precision at the LOQ should be ≤ 20% RSD.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria when method parameters (e.g., pH, temperature, mobile phase composition) are slightly varied.
Experimental Protocol for LC-MS Method Validation

1. Specificity:

  • Inject a blank (solvent), a placebo solution, a solution of the drug substance, and a spiked solution of the drug substance with N-(3-aminopropyl)-N-cyclohexyl-N-methylamine and any known related impurities.
  • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

2. Linearity and Range:

  • Prepare a series of at least five calibration standards spanning the desired range (e.g., 50% to 150% of the target concentration).
  • Inject each standard in triplicate.
  • Plot the peak area versus concentration and perform a linear regression analysis.

3. Accuracy:

  • Prepare spiked samples at three concentration levels (e.g., low, medium, and high) within the range of the method.
  • Analyze each sample in triplicate.
  • Calculate the percent recovery for each sample.

4. Precision:

  • Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
  • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

5. LOD and LOQ:

  • Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions of the analyte.
  • Confirm the LOQ by demonstrating that a sample at this concentration can be quantified with acceptable accuracy and precision.

6. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:
  • Mobile phase pH (± 0.2 units)
  • Column temperature (± 5 °C)
  • Mobile phase composition (± 2%)
  • Analyze a spiked sample under each condition and assess the impact on the results.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical techniques for the quantification of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Table 2: Comparison of Analytical Techniques

ParameterGC-MSLC-MS/MSHPLC-UV/FLD (with Derivatization)
Specificity High (with MS detection)Very High (with MS/MS)Moderate to High (dependent on derivatization and chromatography)
Sensitivity (LOQ) Low ppb levelsSub-ppb to low ppb levelsLow to mid ppb levels
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 2-3 orders of magnitude
Precision (RSD) < 15%< 10%< 15%
Accuracy (% Recovery) 85-115%90-110%85-115%
Throughput ModerateHighLow to Moderate (due to derivatization step)
Cost ModerateHighLow
Complexity ModerateHighModerate

Logical Relationships in Method Validation

The interdependency of validation parameters is crucial to understand. For instance, the range of a method is established by confirming acceptable linearity, accuracy, and precision within that range.

Validation Parameter Interdependency Interdependency of Core Validation Parameters Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirms LOQ LOQ Accuracy->LOQ Required at Precision Precision Precision->Range Confirms Precision->LOQ Required at

Caption: The relationship between Linearity, Accuracy, and Precision in defining the validated Range and LOQ of an analytical method.

Conclusion

The selection and validation of an appropriate analytical method for the quantification of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine are critical for ensuring drug product safety.

  • LC-MS/MS stands out as the most powerful technique, offering the best combination of sensitivity, selectivity, and a wide linear range, making it ideal for the trace-level analysis of genotoxic impurities.

  • GC-MS is a robust alternative, particularly for volatile amines, and can provide the necessary sensitivity and selectivity for many applications.

  • HPLC with derivatization is a cost-effective option when mass spectrometry is not available, but it requires careful optimization of the derivatization step and may have limitations in terms of throughput and specificity.

Ultimately, the choice of method should be based on a thorough risk assessment, the required sensitivity, and the available resources. Regardless of the technique chosen, a comprehensive validation in line with ICH guidelines is mandatory to ensure the generation of reliable and defensible data.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Pawar A, et al. Analytical method validation: ICH and USP perspectives. International Journal of Research and Review. 2025;12(8):77.
  • Chan CC, et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology; 2004.
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  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

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  • Wang, S., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Science of The Total Environment; 2022.
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  • Research and Reviews. Role of Analytical Methods for Detection of Genotoxic Impurities. [Link]

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  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

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  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]

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  • NIH. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • ResearchGate. LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). [Link]

  • PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. [Link]

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  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]

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  • NIH. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a substituted aliphatic amine. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

The fundamental principle governing the disposal of this compound is that it must be managed as hazardous waste. Its chemical properties, particularly its corrosivity and potential flammability, prohibit disposal via standard laboratory drains or as common refuse.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While specific data for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is limited, data from structurally similar cyclohexylamine and aminopropyl compounds provide a strong basis for a comprehensive risk assessment.

The primary hazards are summarized below:

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[1]Primary Risk: This is a corrosive material. Direct contact can cause immediate and severe tissue damage. This dictates the mandatory use of robust Personal Protective Equipment (PPE) and necessitates waste containers made of chemically resistant materials to prevent degradation and leakage.
Acute Toxicity (Oral) H302: Harmful if swallowed[2]Ingestion is a potential route of exposure. Strict prohibitions on eating or drinking in the lab are critical. In a disposal context, this reinforces the need for secure, sealed waste containers to prevent accidental contact or ingestion.
Flammability H226: Flammable liquid and vapor[3]Many related amines are combustible or flammable.[2][3][4] Vapors can be heavier than air and may travel to an ignition source.[2][4][5] Therefore, waste must be stored away from all heat, sparks, and open flames. Spill cleanup procedures must use non-sparking tools.

Chemical Incompatibilities: A critical aspect of safe disposal is the strict segregation of waste. N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, as a basic amine, will react exothermically with acids.[6] It is also incompatible with strong oxidizing agents, isocyanates, and halogenated organic compounds.[1][4][6] Mixing this waste with incompatible materials can lead to violent reactions, gas generation, or fire. Therefore, it must be collected in a dedicated, separate waste container.[7][8]

Part 2: Personal Protective Equipment (PPE) - The First Line of Defense

Prior to handling the chemical for any purpose, including disposal, personnel must be equipped with the appropriate PPE. This is a non-negotiable safety standard.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and severe chemical burns.[1]
Eye/Face Protection Safety glasses with side shields and a face shield.To protect against splashes that can cause severe eye damage.[1][4]
Skin and Body Protection Flame-retardant laboratory coat and closed-toe shoes.To protect skin from accidental splashes and provide a barrier.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of potentially harmful vapors.[3][9]

Part 3: Step-by-Step Disposal Protocol

The disposal of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine must be methodical. The end goal is to safely transfer the material to a licensed hazardous waste disposal facility.[1][2][4][10]

At the point of generation, this chemical waste must be kept separate from all other waste streams.[7][8][11] Create a dedicated waste container specifically for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine and any materials (e.g., pipette tips) grossly contaminated with it.

Select a waste container that is chemically compatible and robust.[7][12][13]

  • Material: A high-density polyethylene (HDPE) or other corrosion-resistant plastic container is recommended.[4][10][12] Glass may be an option, but plastic is often preferred for its shatter resistance.

  • Integrity: The container must be free of damage and have a secure, leak-proof screw cap.[13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(3-aminopropyl)-N-cyclohexyl-N-methylamine," and the associated hazard pictograms (e.g., Corrosive, Flammable).[7][11]

Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[12] This area must adhere to the following conditions:

  • It must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • It must be in a well-ventilated area, away from heat, sparks, or flames.[7]

  • Store it in secondary containment (such as a spill tray) to contain any potential leaks.[13]

  • Ensure it is physically separated from incompatible materials, especially acids and oxidizers.[11][13]

Laboratory personnel should never attempt to treat or neutralize this chemical waste themselves. Disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[7][14] Follow your organization's specific procedures for requesting a chemical waste pickup.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Waste Waste Generated (N-(3-aminopropyl)-N-cyclohexyl-N-methylamine) Segregate Step 1: Segregate Waste (Dedicated Container) Waste->Segregate Container Step 2: Select Container (HDPE, Leak-proof) Segregate->Container Label Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) Container->Label Store Step 4: Store in Satellite Area (Ventilated, Secondary Containment) Label->Store KeepClosed Keep Container Tightly Closed Store->KeepClosed Pickup Step 5: Request Pickup (Contact EHS/Waste Contractor) Store->Pickup Disposal Transport to Approved Waste Disposal Plant Pickup->Disposal

Caption: Workflow for the compliant disposal of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Part 4: Emergency Procedures - Spill Management

Immediate and correct response to a spill is vital to prevent injury and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if safe to do so.

  • Remove Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[3][9]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Part 2.

  • Contain & Absorb: For small spills, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical sorbent.[4][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris using non-sparking tools into a designated hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Seek Help: For large spills, or any spill you are not equipped or trained to handle, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.

G cluster_small Small & Manageable Spill cluster_large Large or Unmanageable Spill Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Alert Alert Personnel & Remove Ignition Sources Assess->Alert Small Evacuate Evacuate Area Assess->Evacuate Large PPE Don Full PPE Alert->PPE Absorb Contain & Absorb (Inert Material) PPE->Absorb Collect Collect Waste (Use Non-Sparking Tools) Absorb->Collect Decon Decontaminate Area Collect->Decon Isolate Isolate Area (Close Doors) Evacuate->Isolate Call Call EHS / Emergency Response Immediately Isolate->Call

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.